Vildagliptin N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(5S,7R)-N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-3-hydroxyadamantan-1-amine oxide |
InChI |
InChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,20,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
InChI Key |
ZOFMUZJZEAOKOY-HHUWHTLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C[NH+](C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)[O-])C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)C[NH+](C23CC4CC(C2)CC(C4)(C3)O)[O-])C#N |
Origin of Product |
United States |
Foundational & Exploratory
Vildagliptin N-oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral antihyperglycemic agent that enhances the body's natural ability to control high blood sugar by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). Vildagliptin N-oxide is a metabolite of Vildagliptin, formed through oxidation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic pathway, and available toxicological information for this compound. The information presented herein is intended to support research, drug development, and analytical activities related to Vildagliptin and its metabolites.
Chemical Structure and Properties
This compound is characterized by the addition of an oxygen atom to the nitrogen of the adamantyl group of the parent molecule, Vildagliptin.
Chemical Structure:
-
IUPAC Name: (2S)-1-[2-[--INVALID-LINK--amino]acetyl]pyrrolidine-2-carbonitrile[1]
-
SMILES: C1C--INVALID-LINK--CC(C4)(C3)O)[O-]">C@HC#N[1]
Physicochemical Properties:
| Property | This compound | Vildagliptin (for comparison) | Source |
| Molecular Formula | C17H25N3O3 | C17H25N3O2 | [1] |
| Molecular Weight | 319.41 g/mol | 303.406 g·mol−1 | [2][3] |
| Appearance | Pale yellow hygroscopic solid | White to off-white crystalline powder | [4] |
| Melting Point | Data not available | 148-152 °C | |
| Boiling Point | Data not available | Predicted: 531.3±50.0 °C | |
| Solubility | Soluble in Acetonitrile | Freely soluble in water | [3][4] |
| pKa | Data not available | Predicted: 9.03 (strongest basic) |
Metabolic Pathway
Vildagliptin undergoes extensive metabolism in humans, with the N-oxide being one of the identified metabolites. The metabolism of Vildagliptin is noteworthy in that it is not primarily mediated by the cytochrome P450 (CYP) enzyme system. This characteristic reduces the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP enzymes.[5][6]
The formation of this compound is an oxidation reaction. While the specific enzymes responsible for this transformation have not been definitively identified in the available literature, it is plausible that flavin-containing monooxygenases (FMOs) could play a role. FMOs are a family of enzymes known to catalyze the N-oxidation of various xenobiotics.[7][8]
The major metabolic pathways of vildagliptin in humans are illustrated in the diagram below.
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, based on available literature, the following methodologies can be adapted.
Synthesis of this compound
A general method for the preparation of vildagliptin oxidation impurities has been described in a patent, which can be adapted for the synthesis of the N-oxide.[9] This process involves the oxidation of Vildagliptin in the presence of a suitable oxidizing agent.
Workflow for Synthesis:
References
- 1. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. Vildagliptin - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 8. CN104016895A - Preparation method of vildagliptin oxidization impurities - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Synthesis and Characterization of Vildagliptin N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. The formation of impurities and degradation products during the synthesis, storage, and metabolism of Vildagliptin is a critical aspect of pharmaceutical development and quality control. Vildagliptin N-oxide is a known oxidation product of Vildagliptin. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing from available scientific literature and patent documentation. It includes a proposed synthesis protocol, detailed characterization methodologies, and relevant data presented in a structured format to aid researchers in its identification and analysis.
Introduction
This compound is a potential impurity and metabolite of Vildagliptin, formed by the oxidation of the tertiary amine group in the adamantane moiety. The presence of such impurities, even in trace amounts, can have implications for the safety and efficacy of the drug product. Therefore, the ability to synthesize, isolate, and characterize this compound is essential for analytical method development, impurity profiling, and forced degradation studies as mandated by regulatory agencies.
Synthesis of this compound
The synthesis of this compound typically involves the direct oxidation of Vildagliptin. A general method has been described in patent literature, which utilizes a suitable oxidizing agent.
Proposed Experimental Protocol
This protocol is based on a method described in patent CN104016895A and general principles of N-oxidation of tertiary amines.
Materials:
-
Vildagliptin
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Vildagliptin (1.0 g) in dichloromethane (20 mL).
-
Oxidation: To the stirred solution, add hydrogen peroxide (2.0 mL of a 30% solution).
-
Reaction Monitoring: Heat the reaction mixture to 35°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The reaction is typically complete within 8-30 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield a crude product, which may appear as a light blue oily liquid.[1]
-
Purification: Purify the crude product by column chromatography on silica gel. The column can be eluted with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the polarity with methanol).[1]
-
Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white solid.[1] The expected yield is approximately 0.6 g.[1]
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose. While comprehensive public data is limited, the following sections outline the expected results and methodologies. Commercial suppliers of this compound as a reference standard typically provide a certificate of analysis with detailed characterization data.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅N₃O₃ | PubChem[3] |
| Molecular Weight | 319.4 g/mol | PubChem[3] |
| IUPAC Name | (5S,7R)-N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-3-hydroxyadamantan-1-amine oxide | PubChem[3] |
| Appearance | Expected to be a white to off-white solid | General |
Spectroscopic and Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic shifts for the protons on the adamantane and pyrrolidine rings. Protons adjacent to the N-oxide group will likely experience a downfield shift compared to Vildagliptin. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the 17 carbon atoms in the molecule. Carbons bonded to the N-oxide nitrogen are expected to be shifted. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 320.2. A reported experimental value is m/z 321.5, likely corresponding to the protonated molecule.[1] Fragmentation patterns would involve losses of water and parts of the adamantane and pyrrolidine moieties. |
| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, the C=O stretch of the amide, and a characteristic N-O stretching vibration. |
| High-Performance Liquid Chromatography (HPLC) | Under reversed-phase HPLC conditions, this compound is expected to be more polar than Vildagliptin and thus have a shorter retention time. The exact retention time will depend on the specific method (column, mobile phase, flow rate, etc.). It is identified as a potential degradant in forced degradation studies.[4] |
Experimental Workflows and Logical Relationships
The synthesis and characterization of this compound follow a logical progression from the starting material to the final, well-characterized compound.
Caption: Workflow for the synthesis and characterization of this compound.
The formation of this compound is a key consideration in the stability testing of Vildagliptin.
References
Vildagliptin N-oxide: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Examination of a Key Vildagliptin Impurity, from Synthesis and Analytical Detection to its Potential Biological Impact
Introduction
Vildagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, widely prescribed for the management of type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. One such impurity of interest is Vildagliptin N-oxide. This technical guide provides a comprehensive overview of this compound, including its formation, analytical quantification, and the current understanding of its biological significance. This document is intended for researchers, scientists, and drug development professionals involved in the pharmaceutical analysis and quality control of Vildagliptin.
Formation and Synthesis of this compound
This compound (Chemical Formula: C17H25N3O3, Molecular Weight: 319.4 g/mol ) is a degradation product of Vildagliptin, primarily formed under oxidative stress conditions. Forced degradation studies have demonstrated that Vildagliptin is susceptible to degradation in the presence of oxidizing agents, leading to the formation of the N-oxide derivative.
A potential synthetic route for the preparation of this compound, as described in patent literature, involves the reaction of Vildagliptin with an oxidizing agent such as hydrogen peroxide in a suitable solvent like dichloromethane. This process can be utilized to generate a reference standard of the impurity, which is essential for the development and validation of analytical methods.
Analytical Methodologies for Quantification
The accurate quantification of this compound is crucial for ensuring that its levels in the final drug product are within acceptable limits. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of Vildagliptin and its impurities.
Table 1: Representative HPLC Method Parameters for Vildagliptin Impurity Profiling
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium dihydrogen orthophosphate and octane sulfonic acid sodium salt buffer (pH 4) |
| Mobile Phase B | Methanol and buffer (95:5 v/v) |
| Elution | Gradient |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: The above parameters are illustrative and may require optimization for the specific quantification of this compound. Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Experimental Protocols
Protocol 1: Forced Degradation Study to Generate this compound
Objective: To induce the formation of this compound for identification and analytical method development.
Materials:
-
Vildagliptin active pharmaceutical ingredient (API)
-
Hydrogen peroxide (30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Oxidative Degradation: Dissolve a known amount of Vildagliptin in methanol and add hydrogen peroxide to a final concentration of 3%. Stir the solution at room temperature and monitor the reaction by HPLC at regular intervals.
-
Acidic and Basic Hydrolysis: Prepare solutions of Vildagliptin in 0.1 N HCl and 0.1 N NaOH. Heat the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation.
-
Thermal Degradation: Store a solid sample of Vildagliptin in a temperature-controlled oven (e.g., 80°C) and analyze for degradation products over time.
-
Photolytic Degradation: Expose a solution of Vildagliptin to UV light and monitor for degradation.
-
Analysis: Analyze the stressed samples using a suitable HPLC-UV or HPLC-MS method to identify and quantify the degradation products, including this compound.
Protocol 2: Quantification of this compound in a Drug Substance Sample
Objective: To determine the concentration of this compound in a sample of Vildagliptin API.
Materials:
-
Vildagliptin drug substance sample
-
This compound reference standard
-
HPLC system with a validated method (as per Table 1 or an optimized equivalent)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Mobile phase and diluent
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the Vildagliptin drug substance sample and dissolve it in the diluent to a known concentration.
-
Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. Calculate the percentage of this compound in the drug substance sample.
Regulatory Landscape and Acceptance Criteria
Currently, there are no specific limits for this compound explicitly stated in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or the Indian Pharmacopoeia (IP). However, the general principles of impurity control as outlined in the ICH guidelines (Q3A/B) apply. The identification and qualification thresholds for degradation products are typically based on the maximum daily dose of the drug. For Vildagliptin, with a maximum daily dose of 100 mg, the identification threshold for a degradation product would generally be 0.10% and the qualification threshold would be 0.15%. Any impurity exceeding the qualification threshold would require toxicological evaluation.
Biological Significance and Signaling Pathways
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.
Caption: Vildagliptin's mechanism of action and the position of this compound.
The pharmacological activity and toxicological profile of this compound are not extensively studied. However, some in vitro studies on other Vildagliptin impurities have shown potential for cytotoxicity and the generation of free radicals. While these studies did not specifically include the N-oxide, they highlight the importance of controlling all impurities to minimize any potential adverse effects. The impact of this compound on the DPP-4 enzyme or other biological targets remains an area for further investigation.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a Vildagliptin drug substance or product.
Caption: A typical workflow for the analysis of this compound impurity.
Conclusion
This compound is a known degradation impurity of Vildagliptin, formed primarily under oxidative conditions. While specific regulatory limits for this impurity are not yet established in major pharmacopoeias, its control is essential to ensure the quality, safety, and efficacy of Vildagliptin-containing drug products. The development and validation of robust analytical methods, such as HPLC, are critical for the accurate quantification of this compound. Further research into the pharmacological and toxicological profile of this impurity is warranted to fully understand its potential impact. This technical guide provides a foundational understanding for drug development professionals to address the challenges associated with the control of this compound.
Formation of Vildagliptin N-oxide and Other Degradants Under Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of Vildagliptin under oxidative stress, with a particular focus on the formation of Vildagliptin N-oxide and other degradation products. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation in the presence of oxidizing agents, a critical consideration in its formulation, storage, and in vivo metabolism. This document summarizes quantitative data from forced degradation studies, details experimental protocols for inducing and analyzing oxidative degradation, and presents visual representations of the degradation pathways and relevant biological signaling cascades.
Introduction
Vildagliptin is an oral anti-diabetic drug used in the management of type 2 diabetes mellitus. Its chemical structure, (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile, contains functional groups susceptible to oxidative modification. Understanding the degradation profile of Vildagliptin under oxidative stress is crucial for ensuring drug product quality, safety, and efficacy. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products that could form under various environmental conditions.
Oxidative Degradation of Vildagliptin
Forced degradation studies have demonstrated that Vildagliptin is labile to oxidative conditions, primarily when exposed to hydrogen peroxide (H₂O₂). These studies have led to the identification of several degradation products, indicating that multiple reaction pathways occur.
Identified Oxidative Degradation Products
Several research groups have characterized the degradants of Vildagliptin formed under oxidative stress using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS). The primary identified products are summarized in the table below. While "this compound" is a known related substance and available as a reference standard, its direct, unambiguous identification and quantification in published forced degradation studies are not as prominently reported as other degradants. However, its formation is chemically plausible.
Table 1: Summary of Vildagliptin Oxidative Degradation Products
| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Notes |
| This compound | C₁₇H₂₅N₃O₃ | 319.4 | 320.4 | Plausible N-oxidation product at the adamantyl amine nitrogen. |
| 1-{[(3-hydroxytricyclo[3.3.1.1³,⁷]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide | C₁₇H₂₇N₃O₃ | 321.42 | 322.0 | Formed via hydrolysis of the cyano group to an amide; observed under oxidative, acidic, and basic conditions[1]. |
| N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate | C₁₂H₁₉NO₄ | 241.28 | 241.1 | Identified as a significant degradation product under oxidative conditions[2]. |
| (1S,3R,5R,7S)-3-(hydroxyamino)adamantan-1-ol | C₁₀H₁₇NO₂ | 183.25 | 183.1 | Another key degradant identified in oxidative stress studies[2]. |
Quantitative Analysis of Vildagliptin Degradation
The extent of Vildagliptin degradation is dependent on the concentration of the oxidizing agent, temperature, and duration of exposure. The kinetics of this degradation generally follow a pseudo-first-order model.
Table 2: Quantitative Data from Vildagliptin Forced Degradation Studies under Oxidative Stress
| Oxidative Stress Condition | Duration | Temperature | % Vildagliptin Degradation | Reference |
| 3% H₂O₂ | 180 min | Room Temperature | 87.04% | [3] |
| 3% H₂O₂ | 60 min | 70°C | 100% | [3] |
| 3% H₂O₂ | 3 hours | Room Temperature | Not specified, but 5 major degradants detected | [4] |
| 3% H₂O₂ | 1 hour | Room Temperature | Not specified, yield of N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate was 29.2% | |
| 3% H₂O₂ | 7 hours | Room Temperature | Not specified, yield of N-hydroxy-N-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)glycinate increased to 39.5% |
Experimental Protocols
This section outlines a typical experimental workflow for the investigation of Vildagliptin degradation under oxidative stress.
Forced Degradation Procedure
-
Sample Preparation : Dissolve a precisely weighed amount of Vildagliptin raw material in a suitable organic solvent, such as methanol, to create a stock solution.
-
Stress Application :
-
To a portion of the Vildagliptin stock solution, add a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).
-
The reaction mixture is then maintained at a specific temperature (e.g., room temperature or elevated temperatures like 60-80°C) for a defined period (e.g., 1 to 24 hours).
-
Parallel control samples (Vildagliptin solution without H₂O₂) should be prepared and subjected to the same conditions.
-
-
Neutralization/Quenching (if necessary) : After the stress period, the reaction may be stopped by dilution with the mobile phase or by adding a quenching agent if required.
-
Final Dilution : Dilute the stressed and control samples to a suitable final concentration for analysis (e.g., 1.0 mg/mL).
A generalized workflow for this process is depicted below.
Analytical Method: RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of Vildagliptin and its degradation products.
Table 3: Typical RP-HPLC Method Parameters
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, pH 7.5) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV at 208 nm |
| Injection Volume | 100 µL |
Formation Pathways of Oxidative Degradants
Under oxidative stress induced by agents like H₂O₂, Vildagliptin can undergo several transformations. The secondary amine in the glycinyl moiety is a likely site for oxidation.
The formation of This compound likely proceeds through the direct oxidation of the secondary amine nitrogen atom attached to the adamantane ring. This is a common metabolic and degradation pathway for secondary and tertiary amines. Concurrently, the nitrile (cyano) group can undergo hydrolysis to form a carboxamide, a reaction that can be facilitated under oxidative conditions. Further oxidation and potential fragmentation of the molecule can lead to the formation of smaller degradants like N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol[2].
Relevant Signaling Pathways in Oxidative Stress and Drug Metabolism
While Vildagliptin metabolism is not primarily mediated by the cytochrome P450 (CYP) system, understanding the cellular response to oxidative stress provides a broader context for drug stability and potential interactions. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can activate several intracellular signaling pathways.
An increase in intracellular ROS can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which can ultimately lead to cellular responses like inflammation and apoptosis. Simultaneously, cells possess defense mechanisms against oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of the antioxidant response. Under oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.
Conclusion
Vildagliptin is susceptible to degradation under oxidative stress, leading to the formation of several products, including the plausible this compound and other more frequently reported degradants arising from hydrolysis and further oxidation. The extent of degradation is influenced by the specific reaction conditions. A thorough understanding of these degradation pathways and the development of robust analytical methods are essential for ensuring the quality, stability, and safety of Vildagliptin-containing pharmaceutical products. The information presented in this guide serves as a comprehensive resource for professionals involved in the research and development of Vildagliptin and other pharmaceutical compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]
In Vitro Metabolism of Vildagliptin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-diabetic agent used in the management of type 2 diabetes mellitus. Understanding the metabolic fate of vildagliptin is crucial for characterizing its pharmacokinetic profile and assessing its potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro metabolism of vildagliptin, with a specific focus on the potential formation of its N-oxide metabolite. While N-oxidation is a common metabolic pathway for many xenobiotics, detailed in vitro studies specifically characterizing this pathway for vildagliptin are not extensively available in the public domain. This guide summarizes the current knowledge on vildagliptin's overall metabolism and discusses the indirect evidence related to its oxidative pathways.
Core Metabolic Pathways of Vildagliptin
The primary route of vildagliptin metabolism is not oxidative, but rather hydrolytic. The main metabolic pathway involves the hydrolysis of the cyano group to form a pharmacologically inactive carboxylic acid metabolite, designated as M20.7.[1] This reaction is not mediated by the cytochrome P450 (CYP) enzyme system.[1] In addition to this major pathway, several minor metabolic routes have been identified, including amide bond hydrolysis and glucuronidation.[1]
Evidence for Oxidative Metabolism
While hydrolysis is the dominant metabolic pathway, there is evidence suggesting that oxidative metabolism of vildagliptin does occur, albeit as a minor route. Studies have identified metabolites resulting from oxidation on the pyrrolidine moiety of the vildagliptin molecule.[1] The formation of an N-oxide metabolite falls under this category of oxidative transformation. The availability of a commercial reference standard for "Vildagliptin N-Oxide" further suggests that this metabolite is a known compound, likely identified as an impurity or a minor metabolite in preclinical or clinical studies.
However, a thorough review of the scientific literature reveals a lack of specific studies detailing the in vitro enzymatic formation of this compound. Consequently, quantitative data such as the Michaelis-Menten constants (Km and Vmax) for its formation and the specific enzyme isoforms (e.g., Flavin-containing monooxygenases (FMOs) or specific CYPs) responsible for this biotransformation are not publicly available.
Experimental Protocols
Given the absence of specific published studies on the in vitro N-oxidation of vildagliptin, this section outlines a general experimental protocol that could be adapted to investigate this metabolic pathway. This protocol is based on standard in vitro drug metabolism methodologies.
Objective: To investigate the in vitro formation of this compound in human liver microsomes and identify the enzymes involved.
Materials:
-
Vildagliptin
-
This compound reference standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, etc.)
-
Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).
-
Add vildagliptin at various concentrations (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Processing:
-
Centrifuge the quenched incubation mixtures to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of vildagliptin and this compound.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize mass spectrometry parameters for the detection of parent drug and metabolite.
-
-
Enzyme Phenotyping:
-
To identify the responsible enzymes, perform incubations with specific recombinant human CYP and FMO isoforms.
-
Alternatively, use chemical inhibitors of specific enzyme families in incubations with HLMs.
-
Data Analysis:
-
Calculate the rate of N-oxide formation at each vildagliptin concentration.
-
If sufficient data is obtained, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Visualization of Metabolic Pathways and Workflows
Vildagliptin Metabolism Overview
References
Vildagliptin N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin N-oxide is a metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As a metabolite, understanding the physicochemical properties of this compound is crucial for a comprehensive assessment of the parent drug's metabolic profile, safety, and analytical characterization. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, including its synthesis, stability, and analytical methodologies. It is important to note that while extensive data is available for the parent compound, Vildagliptin, specific experimental data for this compound is limited in publicly accessible literature. This guide compiles the available information and provides general experimental frameworks where specific protocols for the N-oxide are not available.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are computed and not experimentally determined, as specific studies on the isolated N-oxide are scarce.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₅N₃O₃ | PubChem[1] |
| Molecular Weight | 319.4 g/mol | PubChem[1] |
| IUPAC Name | (2S)-1-({--INVALID-LINK--amino}acetyl)pyrrolidine-2-carbonitrile | PubChem[1] |
| Physical Appearance | Pale yellow hygroscopic solid | Not explicitly cited |
| XLogP3 (Computed) | 0.8 | PubChem[1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
General Experimental Protocol for N-oxidation:
-
Dissolution: Dissolve Vildagliptin in a suitable organic solvent such as dichloromethane or chloroform.
-
Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature, often at 0°C to room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the N-oxide.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can often be achieved by adding a reducing agent like sodium thiosulfate or sodium sulfite.
-
Extraction and Purification: The reaction mixture is then typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified using column chromatography on silica gel to isolate the this compound.
Stability Profile
Specific stability studies on isolated this compound are not extensively reported. However, information can be inferred from the forced degradation studies of Vildagliptin, where oxidative stress conditions lead to the formation of various degradation products. Vildagliptin itself is found to be susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] The N-oxide, being an oxidation product, would likely exhibit its own unique stability profile, but it is expected to be sensitive to reducing agents.
General Protocol for Forced Degradation Studies:
Forced degradation studies are essential to establish the intrinsic stability of a drug substance. A general protocol to assess the stability of this compound would involve subjecting a solution of the compound to the following conditions as per ICH guidelines:
-
Acidic Conditions: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Conditions: Heating the solid substance at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Conditions: Exposing the solid substance or its solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.
Samples would be analyzed at various time points by a stability-indicating HPLC method to determine the extent of degradation.
Analytical Characterization
The analysis of Vildagliptin and its impurities, including potential N-oxides, is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vildagliptin and Related Substances:
While a specific validated method for this compound is not detailed, a general HPLC method for Vildagliptin and its impurities can be adapted.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where Vildagliptin and its N-oxide show significant absorbance (e.g., around 210 nm).
-
Temperature: The column is usually maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.
UPLC-MS/MS for Identification and Quantification:
For the definitive identification and sensitive quantification of this compound, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique provides high resolution and specificity, allowing for the separation of closely related compounds and their unambiguous identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Metabolic Pathway
Vildagliptin undergoes several metabolic transformations in the body. The formation of this compound is a minor metabolic pathway resulting from the oxidation of the tertiary amine group in the adamantyl moiety.
Vildagliptin N-oxidation pathway.
Experimental Workflow for Analysis
The following diagram illustrates a general workflow for the analysis of this compound in a sample.
General workflow for the analysis of this compound.
Conclusion
This compound is a relevant metabolite in the overall disposition of Vildagliptin. While a complete physicochemical profile based on experimental data is not yet publicly available, this guide provides a summary of the current knowledge and outlines general methodologies for its synthesis, stability testing, and analysis. Further research is warranted to fully characterize this metabolite, which will contribute to a more comprehensive understanding of Vildagliptin's pharmacology and safety. Researchers in drug development and analytical sciences are encouraged to utilize the provided frameworks as a starting point for their investigations into this compound.
References
- 1. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
Vildagliptin N-oxide Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Vildagliptin N-oxide reference standard, including its commercial availability, detailed experimental protocols for its characterization, and relevant biological pathway information. This compound is a key metabolite of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As a potential impurity and metabolite, a well-characterized reference standard is crucial for accurate analytical method development, validation, and routine quality control of Vildagliptin drug substances and products.
Commercial Availability
This compound reference standards are available from several specialized chemical suppliers. These standards are typically supplied with a Certificate of Analysis (CoA) and a comprehensive data package to confirm their identity, purity, and potency.
| Supplier | Typical Data Provided |
| Cleanchem | Certificate of Analysis (CoA), comprehensive characterization data.[1] |
| Pharmaffiliates | Chemical name, CAS Number (if available), molecular formula, molecular weight.[2] |
| SynThink | CoA, ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Thermogravimetric Analysis (TGA).[3] |
| Veeprho | Parent drug information, IUPAC name. |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and comprehensive characterization of a this compound reference standard.
Synthesis and Purification
A plausible laboratory-scale synthesis of this compound can be achieved through the controlled oxidation of Vildagliptin. The following protocol is adapted from general procedures for the preparation of N-oxide metabolites and impurities.[1]
Synthesis Procedure:
-
Dissolution: Dissolve Vildagliptin (1.0 g) in a suitable organic solvent such as methanol or a mixture of water and an organic solvent.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution in a stoichiometric amount. The reaction temperature should be maintained between 0 and 100 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can range from a few hours to several days.
-
Work-up: Upon completion, quench any excess oxidizing agent. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel to isolate the desired product from unreacted starting material and by-products.
Characterization of the Reference Standard
To qualify as a reference standard, this compound must be thoroughly characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.
2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is crucial for determining the purity of the this compound reference standard and for separating it from Vildagliptin and other potential impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.9) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
2.2.2. Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Expected [M+H]⁺ | m/z 320.19 |
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) |
| Analysis | Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC) to confirm the connectivity of atoms. |
2.2.4. Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides information about the functional groups present in the molecule.
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet |
| Expected Bands | N-O stretching, C=O (amide), C≡N (nitrile), O-H (hydroxyl) |
2.2.5. Water Content by Karl Fischer Titration
The water content of the reference standard is determined to allow for the calculation of potency on an anhydrous basis.
2.2.6. Residual Solvents by Gas Chromatography (GC)
GC is used to quantify any residual solvents from the synthesis and purification process.
2.2.7. Potency Assignment
The potency of the reference standard is typically determined by mass balance, taking into account the purity from HPLC, water content, residual solvent content, and non-volatile residue content.
Signaling Pathway and Quality Control Workflow
Vildagliptin Signaling Pathway
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.
Quality Control Workflow for a Reference Standard
The establishment of a new reference standard lot involves a rigorous quality control workflow to ensure its suitability for its intended use. This workflow encompasses the synthesis, purification, comprehensive characterization, and ongoing monitoring of the standard.
References
Forced Degradation Pathway of Vildagliptin: A Technical Guide to N-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the forced degradation pathway of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, with a specific focus on the formation of its N-oxide derivative. Understanding the degradation profile of active pharmaceutical ingredients (APIs) like Vildagliptin under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and stability of the final drug product. This document provides a comprehensive overview of the experimental methodologies, quantitative analysis of degradation products, and a proposed pathway for N-oxide formation.
Introduction to Vildagliptin and its Stability
Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]pyrrolidine-2-carbonitrile, is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of DPP-4, which in turn increases the levels of incretin hormones, leading to improved glycemic control.[1][2] The stability of the Vildagliptin molecule is a key consideration in its formulation and storage. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products that may arise under various environmental conditions.[3][4]
Forced Degradation Studies of Vildagliptin
Forced degradation studies on Vildagliptin have been conducted under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[3][4]
Summary of Degradation Behavior
Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[3][5] Under oxidative stress, Vildagliptin yields several degradation products.[3] One of the key degradation pathways involves the oxidation of the tertiary amine in the pyrrolidine ring, leading to the formation of Vildagliptin N-oxide.
Quantitative Data on Vildagliptin Degradation
The following table summarizes the quantitative data on the degradation of Vildagliptin under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | % Degradation of Vildagliptin | Reference |
| Acidic Hydrolysis | 1N HCl | 2 hours | 60°C | 7.69% | [6] |
| 1.0 M HCl | 9 hours | 80°C | Significant degradation | [7] | |
| 1M HCl | 210 minutes | 70°C | ~85% | [5] | |
| Basic Hydrolysis | 0.1N NaOH | 1 hour | 70°C | 8.82% | [6] |
| 0.1 M NaOH | 3 hours | Room Temperature | Significant degradation | [7] | |
| 1M NaOH | 60 minutes | 70°C | 100% | [5] | |
| Oxidative Degradation | 3% H₂O₂ | 30 minutes | 60°C | 13.82% | [6] |
| 3% H₂O₂ | 7 hours | Room Temperature | Significant degradation | [7] | |
| 6% H₂O₂ | 30 minutes | Room Temperature | >25% | [5] | |
| Thermal Degradation | - | 3 hours | 70°C | Not significant | [6] |
| Photolytic Degradation | UV chamber | 24 hours | - | Not significant | [6] |
Experimental Protocol: Oxidative Degradation Leading to N-Oxide Formation
This section provides a detailed methodology for the forced oxidative degradation of Vildagliptin, a key process in the formation of the N-oxide derivative.
Objective: To induce oxidative degradation of Vildagliptin to generate and identify the N-oxide degradation product.
Materials:
-
Vildagliptin pure drug substance
-
Hydrogen peroxide (H₂O₂), 3% and 6% solutions
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Stress Application:
-
To the Vildagliptin solution, add 2.0 mL of 3% hydrogen peroxide solution.[7] For more extensive degradation, a 6% H₂O₂ solution can be used.[5]
-
The solution is then typically kept at room temperature or slightly elevated temperatures (e.g., 60°C) for a specified duration.[6][7] The reaction time can range from 30 minutes to several hours.[5][6][7]
-
-
Neutralization (if required):
-
After the specified stress period, the reaction may be stopped. If necessary for analytical purposes, the solution can be neutralized.
-
-
Sample Analysis:
-
The stressed sample is then diluted with a suitable diluent (e.g., a mixture of mobile phase) to a final concentration appropriate for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The N-oxide derivative can be identified by its mass-to-charge ratio (m/z) using an LC-MS system. The molecular formula of this compound is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol .[8]
-
Workflow for Oxidative Forced Degradation of Vildagliptin
References
- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. tandfonline.com [tandfonline.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Toxicological Assessment of Vildagliptin N-oxide: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive framework for the toxicological assessment of Vildagliptin N-oxide. It is important to note that as of the date of this publication, publicly available toxicological data specifically for this compound is limited. Therefore, this guide synthesizes information on the parent compound, vildagliptin, regulatory guidelines for drug metabolite safety testing, and standard toxicological methodologies to propose a robust evaluation strategy.
Introduction
Vildagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. During its metabolism and potential degradation, various related substances, including this compound, may be formed. The safety assessment of such impurities and metabolites is a critical component of the overall nonclinical safety evaluation of a drug product. This technical guide outlines a systematic approach to the toxicological assessment of this compound, addressing the absence of direct data by leveraging established principles of toxicology and regulatory expectations.
This compound is a known impurity and potential metabolite of vildagliptin.[1][2][3] Its chemical structure is provided in Figure 1. While the toxicological profile of the parent drug, vildagliptin, is well-established, specific data on the N-oxide is scarce. A Material Safety Data Sheet for this compound indicates "No data available" for hazard statements and classifies it as a "Pharmaceutical related compound of unknown potency."[4]
Figure 1: Chemical Information for this compound
| Parameter | Value |
| IUPAC Name | (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r, 3R, 5R, 7S)-3-hydroxyadamantan-1-yl)oxidoazane |
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.4 g/mol |
| CAS Number | Not Available |
Data sourced from multiple chemical suppliers.[1][2][3]
Regulatory Framework for Metabolite Safety Testing
The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the safety testing of drug metabolites, often referred to as "Metabolite in Safety Testing" (MIST).[5][6] These guidelines are crucial for determining whether a specific toxicological assessment of this compound is warranted.
The core principle of MIST is to evaluate metabolites that are either unique to humans or are present at disproportionately higher concentrations in humans compared to the animal species used in nonclinical safety studies.[5] A key threshold is when a metabolite accounts for more than 10% of the total drug-related material in circulation at steady state. If this compound is found to exceed this threshold in humans and its exposure is not adequately covered in preclinical toxicology species, then dedicated safety studies for the N-oxide would be required.
Toxicological Profile of Vildagliptin (Parent Drug)
The safety profile of vildagliptin has been extensively evaluated in a wide range of nonclinical and clinical studies.[7]
Table 1: Summary of Vildagliptin Toxicology
| Toxicological Endpoint | Summary of Findings |
| Acute Toxicity | Low acute toxicity. Oral TDLO in rats is reported as 0.3 ml/kg.[8] |
| Repeat-Dose Toxicity | Generally well-tolerated in mice, rats, and dogs. The gastrointestinal tract was identified as a target organ in dogs at high doses.[9] |
| Genotoxicity | Vildagliptin was not found to be genotoxic in a standard battery of in vitro and in vivo assays.[7][10] |
| Carcinogenicity | A 2-year carcinogenicity study in rats showed no increase in overall tumor incidence at exposures approximately 200 times that of humans.[7] A slight increase in mammary adenocarcinomas was observed in mice at very high doses.[7] |
| Reproductive Toxicity | No evidence of teratogenicity. |
| Safety Pharmacology | No adverse effects on central nervous system and cardiovascular function were observed in dedicated studies.[9] |
Studies on other impurities of vildagliptin, such as vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide, have shown them to be non-mutagenic and non-clastogenic in vitro.[10][11]
Proposed Experimental Protocols for this compound
Should dedicated toxicological studies for this compound be deemed necessary, the following standard protocols, based on regulatory guidelines, would be appropriate.
Genotoxicity Assessment
A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential.
Table 2: Proposed Genotoxicity Testing Protocol
| Assay | Experimental System | Metabolic Activation | Concentrations | Endpoint |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) | With and without rat liver S9 fraction | At least 5 concentrations, up to 5000 µ g/plate or precipitate | Revertant colonies |
| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells | With and without rat liver S9 fraction | At least 3 concentrations, typically up to a cytotoxic level | Structural and numerical chromosomal aberrations |
| In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells (TK locus) | With and without rat liver S9 fraction | At least 4 concentrations | Mutant frequency |
| In Vivo Micronucleus Test (if in vitro tests are positive) | Rodent (mouse or rat) bone marrow or peripheral blood | N/A | At least 3 dose levels, up to the maximum tolerated dose | Frequency of micronucleated polychromatic erythrocytes |
In Vitro Cytotoxicity
Initial assessment of cytotoxicity provides a dose range for subsequent in vitro assays.
Table 3: Proposed In Vitro Cytotoxicity Protocol
| Assay | Cell Line | Exposure Duration | Concentrations | Endpoint |
| Neutral Red Uptake Assay | Murine fibroblast cell line (e.g., 3T3) | 24 hours | Broad range (e.g., 0.1 to 1000 µM) | Cell viability (lysosomal integrity) |
| MTT Reduction Assay | Human hepatoma cell line (e.g., HepG2) | 24 hours | Broad range (e.g., 0.1 to 1000 µM) | Cell viability (mitochondrial activity) |
A study on other vildagliptin impurities found cytotoxicity for one impurity (V2) in 3T3 cells.[12]
Repeat-Dose Toxicity
If significant concerns arise from genotoxicity or in vitro cytotoxicity studies, or if the metabolite is present at high levels in humans, repeat-dose toxicity studies in a relevant animal species would be necessary. The duration of these studies would depend on the intended duration of clinical use of the parent drug.[6]
Potential Signaling Pathways of Interest
The pharmacological and potential toxicological effects of a compound are often mediated through specific signaling pathways. While the pathways for this compound are unknown, investigations could start with those known to be modulated by the parent drug, vildagliptin.
Forced degradation studies have shown that vildagliptin degrades under oxidative conditions, which could potentially lead to the formation of this compound.[13][14][15] Therefore, pathways related to oxidative stress are of high interest.
Conclusion
The toxicological assessment of this compound is currently hampered by a lack of specific data. However, a clear path forward can be established based on international regulatory guidelines for drug metabolite safety testing. The initial and most critical step is to determine the in vivo plasma concentrations of this compound in humans relative to the parent drug. If these concentrations are significant, the experimental protocols and workflow outlined in this guide provide a robust framework for a thorough toxicological evaluation. The well-characterized safety profile of the parent drug, vildagliptin, serves as a valuable benchmark for these potential future studies. Researchers and drug development professionals should prioritize the generation of exposure data to make an informed decision on the necessity of a full toxicological workup for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fda.gov [fda.gov]
- 7. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tga.gov.au [tga.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. In silico and in vitro evaluation of the potential genotoxic impurities of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
In Silico Toxicity Prediction of Vildagliptin N-oxide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico toxicological assessment of Vildagliptin N-oxide, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. As regulatory bodies increasingly accept computational data for the safety assessment of drug impurities and metabolites, robust in silico evaluation becomes a critical step in drug development.[1][2] This document outlines the methodologies for predicting various toxicological endpoints, presents a hypothetical toxicity profile based on the structure of this compound, and discusses the interpretation of these findings within a regulatory context. The target audience for this guide includes researchers, scientists, and drug development professionals.
Introduction
Vildagliptin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[3] Its metabolism can lead to the formation of various metabolites, including this compound. The safety of such metabolites is a key consideration in the overall risk assessment of the parent drug. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict potential toxicities of new chemical entities, including metabolites, before extensive in vitro or in vivo testing is undertaken.[4][5]
This guide will focus on a structured, multi-endpoint in silico toxicity prediction for this compound, leveraging methodologies that are widely accepted by regulatory agencies.
Molecular Structure of this compound
A crucial input for any in silico toxicity prediction is the chemical structure of the molecule of interest. The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is:
C1C--INVALID-LINK--CC(C4)(C3)O)[O-]">C@HC#N [6]
This structure, particularly the N-oxide functional group, forms the basis for the subsequent toxicity predictions.
In Silico Toxicity Prediction: Methodologies and Protocols
A comprehensive in silico toxicity assessment typically involves the use of multiple computational models to predict a range of toxicological endpoints. For regulatory submissions, such as those guided by the ICH M7 guideline for mutagenic impurities, a combination of two complementary methodologies—one expert rule-based and one statistical-based—is often required.[1][7][8]
Genotoxicity/Mutagenicity Prediction
-
Experimental Protocol:
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with mutagenicity.[9][10] The chemical structure of this compound would be processed to identify any such alerts. The system provides a prediction (e.g., positive, negative, equivocal) and the reasoning behind it, including relevant literature examples.[9]
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models trained on large datasets of mutagenicity data (e.g., from Ames tests) to predict the probability of a compound being mutagenic.[1] They provide a quantitative measure of confidence in the prediction.
-
Carcinogenicity Prediction
-
Experimental Protocol:
-
Quantitative Structure-Activity Relationship (QSAR) Models (e.g., TOPKAT): These models use statistical correlations between chemical structures and carcinogenicity data from rodent bioassays to make predictions.[11] They can provide both qualitative (carcinogen/non-carcinogen) and quantitative (e.g., tumorigenic dose) estimates.
-
Structural Alerts: Similar to genotoxicity prediction, expert systems can identify structural fragments associated with carcinogenicity.
-
Hepatotoxicity Prediction
-
Experimental Protocol:
-
Knowledge-Based Systems: In silico tools can screen for structural alerts associated with drug-induced liver injury (DILI).[12] These alerts are based on known mechanisms of hepatotoxicity, such as the formation of reactive metabolites.
-
Machine Learning Models: An increasing number of machine learning models are being trained on large datasets of compounds with known hepatotoxicity profiles to predict the likelihood of a new compound causing liver injury.[13]
-
Cardiotoxicity Prediction
-
Experimental Protocol:
-
hERG Channel Inhibition Models: A key concern for cardiotoxicity is the blockade of the hERG potassium channel, which can lead to QT prolongation and arrhythmias. In silico models can predict the potential of a compound to bind to and inhibit the hERG channel based on its physicochemical properties and structural features.[14]
-
Multi-parameter Models: More advanced models consider interactions with multiple cardiac ion channels to provide a more comprehensive assessment of pro-arrhythmic risk.[15][16]
-
Other Toxicological Endpoints
-
Experimental Protocol:
-
A variety of other toxicological endpoints can be assessed in silico, including skin sensitization, teratogenicity, and reproductive toxicity, using tools like Derek Nexus.[7] These predictions are also based on the identification of relevant structural alerts.
-
Hypothetical In Silico Toxicity Profile of this compound
The following tables summarize a hypothetical in silico toxicity prediction for this compound. These results are not based on actual experimental data but are illustrative of what a typical in silico assessment might reveal, based on the molecule's structure.
Table 1: Predicted Genotoxicity and Carcinogenicity
| Endpoint | Prediction Model(s) | Result | Confidence/Likelihood | Rationale/Structural Alert |
| Mutagenicity (Ames) | Derek Nexus (Expert Rule-Based) | Negative | High | No structural alerts for mutagenicity identified. |
| Sarah Nexus (Statistical-Based) | Negative | High | The model predicts a low probability of mutagenicity. | |
| Carcinogenicity | TOPKAT (QSAR) | Negative | Moderate | The model does not predict carcinogenic potential based on rodent bioassay data for similar structures. |
Table 2: Predicted Organ System Toxicities
| Endpoint | Prediction Model(s) | Result | Confidence/Likelihood | Rationale/Structural Alert |
| Hepatotoxicity | Derek Nexus | Negative | Moderate | No structural alerts for hepatotoxicity identified. |
| Cardiotoxicity (hERG Inhibition) | In silico hERG models | Low Risk | High | The molecule does not possess the typical features of a hERG inhibitor. |
| Skin Sensitization | Derek Nexus | Equivocal | Low | A potential, though weak, alert for skin sensitization may be triggered by the N-oxide moiety, warranting further investigation. |
Visualization of Workflows and Pathways
In Silico Toxicity Assessment Workflow
Caption: Workflow for in silico toxicity prediction.
Hypothetical Signaling Pathway: N-oxide Mediated Oxidative Stress
While this compound is predicted to have a low toxicity profile, N-oxide compounds, in general, can be associated with oxidative stress. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical oxidative stress pathway.
Discussion and Conclusion
The in silico analysis of this compound, as presented in this hypothetical case study, suggests a low likelihood of significant toxicological concerns. The predictions for mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity are largely negative. A minor, low-confidence alert for skin sensitization may warrant further evaluation if dermal exposure is anticipated.
It is crucial to emphasize that in silico predictions are not a substitute for experimental testing but rather a valuable tool for prioritizing compounds and guiding further studies.[4] Any positive or equivocal findings from in silico assessments should be followed up with appropriate in vitro and, if necessary, in vivo assays to confirm or refute the predicted toxicity. The methodologies and workflows described in this guide provide a robust framework for the initial safety assessment of drug metabolites like this compound, aligning with modern, tiered approaches to toxicology that emphasize the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[10]
References
- 1. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. syngeneintl.com [syngeneintl.com]
- 8. In silico prediction of toxicity - TKTsweden [tktsweden.com]
- 9. optibrium.com [optibrium.com]
- 10. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Identification of Vildagliptin Metabolites and Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. Understanding the metabolic fate and degradation profile of vildagliptin is crucial for a comprehensive assessment of its efficacy and safety. While direct evidence for a metabolite specifically named "Vildagliptin N-oxide" is not prominent in publicly available scientific literature, extensive research has been conducted on its metabolism and degradation pathways, revealing several key products. This technical guide provides an in-depth overview of the discovery and initial identification of the major metabolites and degradation products of vildagliptin, with a focus on the methodologies employed for their characterization.
Introduction
Vildagliptin's therapeutic action lies in its ability to inhibit the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The biotransformation and chemical stability of vildagliptin are critical aspects of its pharmacological profile. This document outlines the key findings from metabolism and forced degradation studies, which have led to the identification and characterization of its principal metabolites and degradation products.
Metabolic Pathways of Vildagliptin
Studies in humans have shown that vildagliptin is extensively metabolized through several pathways before excretion. The primary routes of metabolism do not involve cytochrome P450 (P450) enzymes to a significant extent, which reduces the likelihood of drug-drug interactions.[1]
The major circulating components in human plasma are unchanged vildagliptin and a carboxylic acid metabolite, M20.7.[1] Other minor metabolites have also been identified, resulting from hydrolysis, glucuronidation, and oxidation.
Identified Metabolites
A study on the absorption, metabolism, and excretion of [14C]vildagliptin in healthy male subjects identified the following key metabolites[1]:
| Metabolite ID | Formation Pathway | Percentage of Total Plasma Radioactivity (AUC) |
| Vildagliptin | Unchanged Drug | 25.7% |
| M20.7 | Cyano group hydrolysis | 55% |
| M15.3 | Amide bond hydrolysis | Minor |
| M20.2 | Glucuronidation | Minor |
| M20.9 & M21.6 | Oxidation on the pyrrolidine moiety | Minor |
Metabolic Pathway Diagram
Forced Degradation Studies and Identification of Degradation Products
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, providing insights into the drug's intrinsic stability. Vildagliptin has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Identified Degradation Products
A study investigating the forced degradation of vildagliptin identified several degradation products, particularly under oxidative stress, which are of interest in the context of potential N-oxidation.[2][3]
| Stress Condition | Relative Retention Time (RRT) | Proposed Structure | m/z ([M+H]+) |
| Oxidative (3% H2O2) | 0.38 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate | 241.0 |
| Oxidative (3% H2O2) | 0.8 | (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | 183.1 |
| Basic | 0.4 | (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | 322.6 |
| Basic | 0.6 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | 321.1 |
| Basic | 1.2 | 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide | 337.2 |
| Acidic | 1.3 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 304 |
Notably, the degradant identified as N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate contains a hydroxylamine functional group, which can be considered a form of N-oxide. This suggests that the nitrogen atom in the glycinate portion of the molecule is susceptible to oxidation under stress conditions.
Oxidative Degradation Pathway Diagram
Experimental Protocols
The following sections detail the methodologies used in the key studies that led to the identification of vildagliptin metabolites and degradation products.
Human Metabolism Study ([14C]Vildagliptin)
-
Study Design: A single oral 100-mg dose of [14C]vildagliptin was administered to four healthy male subjects.[1]
-
Sample Collection: Serial blood, and complete urine and feces were collected for 168 hours post-dose.[1]
-
Analytical Method:
-
Radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.
-
Metabolite profiling was performed using reversed-phase high-performance liquid chromatography (HPLC) with radiochemical detection.
-
Structural identification of metabolites was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites.
-
Forced Degradation Study
-
Stress Conditions: Vildagliptin was subjected to the following stress conditions[2]:
-
Acidic Degradation: 1.0 M HCl at 80°C for 3 and 9 hours.
-
Basic Degradation: 0.1 M NaOH at room temperature for 3 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 1 and 7 hours.
-
Neutral Hydrolysis: Water at 80°C.
-
Thermal Degradation: Solid drug at 105°C.
-
Photolytic Degradation: UV light exposure.
-
-
Analytical Method:
-
Chromatography: A reversed-phase HPLC (RP-HPLC) method was developed for the separation of vildagliptin and its degradation products.
-
Detection and Identification: Liquid chromatography-mass spectrometry (LC-MS) was used to identify the mass of the degradation products. The proposed structures were based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2]
-
Experimental Workflow Diagram
Conclusion
The discovery and initial identification of vildagliptin's biotransformation products have been elucidated through comprehensive metabolism and forced degradation studies. While a specific "this compound" has not been prominently reported, the identification of an N-hydroxy-glycinate derivative under oxidative stress conditions provides valuable insight into the potential for N-oxidation of the vildagliptin molecule. The primary metabolic pathway involves hydrolysis of the cyano group to form the major metabolite, M20.7. The detailed methodologies presented in this guide, including advanced chromatographic and spectrometric techniques, have been instrumental in characterizing the metabolic and degradation profiles of vildagliptin, contributing to a thorough understanding of its disposition and stability. This knowledge is fundamental for drug development professionals in ensuring the safety, efficacy, and quality of vildagliptin-containing pharmaceutical products.
References
Methodological & Application
Application Note: Quantification of Vildagliptin N-oxide using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Vildagliptin and its potential N-oxide impurity. Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under oxidative stress, leading to the formation of Vildagliptin N-oxide. This method is crucial for the quality control of Vildagliptin in bulk drug substances and pharmaceutical formulations, ensuring the identification and quantification of this specific impurity. The described method is based on established principles for stability-indicating assays of Vildagliptin and provides a comprehensive protocol for method validation in accordance with ICH guidelines.
Introduction
Vildagliptin is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[1] Like many pharmaceutical compounds, Vildagliptin can degrade under various stress conditions, including oxidation, hydrolysis, and photolysis. Oxidative degradation, in particular, can lead to the formation of this compound, an impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory guidelines necessitate the use of validated stability-indicating analytical methods to separate and quantify impurities and degradation products. This application note provides a detailed protocol for an HPLC method suitable for the quantification of this compound.
Experimental Protocol
Materials and Reagents
-
Vildagliptin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
A stability-indicating HPLC method was developed to ensure the separation of Vildagliptin from its N-oxide degradation product. The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.5 with orthophosphoric acid) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Standard Solution Preparation
Vildagliptin Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Vildagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Vildagliptin and this compound at the desired concentration levels for calibration.
Sample Preparation
Forced Degradation Sample (Oxidative): To generate the this compound impurity for method development and specificity studies, Vildagliptin can be subjected to oxidative stress. Dissolve 50 mg of Vildagliptin in 10 mL of methanol and add 10 mL of 30% hydrogen peroxide. Reflux the solution for 4 hours. After cooling, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis. This procedure is likely to generate the N-oxide and other degradation products.[2]
Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Vildagliptin to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The specificity of the method is demonstrated by the complete separation of Vildagliptin from this compound and other degradation products generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic).
Linearity
The linearity of the method for this compound should be established by analyzing a series of dilutions of the this compound standard solution over a concentration range covering the expected levels of the impurity (e.g., from the limit of quantification to 150% of the specification level). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
Accuracy
The accuracy of the method for the quantification of this compound should be determined by a recovery study. A known amount of this compound standard should be spiked into a placebo or a sample solution containing Vildagliptin at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the spiked N-oxide should be calculated.
Precision
The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability should be evaluated by performing six replicate injections of a standard solution of this compound on the same day. Intermediate precision should be determined by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) of the peak areas should be calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for this compound can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile in the mobile phase, the flow rate, and the column temperature. The effect of these changes on the resolution between Vildagliptin and this compound and the peak characteristics should be monitored.
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Vildagliptin) | ≤ 2.0 | |
| Theoretical Plates (Vildagliptin) | ≥ 2000 | |
| Resolution (Vildagliptin & N-oxide) | ≥ 2.0 | |
| %RSD of replicate injections | ≤ 2.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data for this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | |||
| 100% | |||
| 150% |
Table 4: Precision Data for this compound
| Precision | %RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The proposed stability-indicating RP-HPLC method is suitable for the routine quality control analysis of Vildagliptin in bulk and pharmaceutical dosage forms, specifically for the quantification of the this compound impurity. The method is designed to be specific, linear, accurate, precise, and robust. Adherence to the detailed experimental protocol and validation procedures will ensure reliable and accurate results, contributing to the overall quality and safety of Vildagliptin-containing products.
References
Application Note: Simultaneous Quantification of Vildagliptin and its N-oxide Metabolite in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the anti-diabetic drug Vildagliptin and its N-oxide metabolite in human plasma. The method utilizes a simple protein precipitation for sample preparation and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.
The metabolism of Vildagliptin primarily occurs through pathways independent of the cytochrome P450 system. One of the identified metabolites is Vildagliptin N-oxide. To fully characterize the pharmacokinetic profile of Vildagliptin, it is essential to simultaneously quantify both the parent drug and its major metabolites. This application note provides a detailed protocol for the simultaneous analysis of Vildagliptin and its N-oxide metabolite in human plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Vildagliptin reference standard
-
This compound reference standard (structure and mass confirmed from PubChem[1])
-
Vildagliptin-D7 (Internal Standard, ISTD)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Sample Preparation
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve Vildagliptin, this compound, and Vildagliptin-D7 in methanol to prepare individual stock solutions of 1 mg/mL.
2.2. Working Standard Solutions
-
Prepare serial dilutions of Vildagliptin and this compound from the stock solutions using a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
2.3. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Vildagliptin-D7 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
3.1. Liquid Chromatography
| Parameter | Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A starting point is 80% A and 20% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.3. MRM Transitions
The following MRM transitions are recommended. The transitions for this compound are proposed based on its molecular weight and common fragmentation patterns of N-oxides (neutral loss of oxygen).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Vildagliptin | 304.2 | 154.1 (Quantifier) | 200 | 25 |
| 304.2 | 180.1 (Qualifier) | 200 | 20 | |
| This compound | 320.2 | 304.2 (Quantifier) | 200 | 15 |
| 320.2 | 154.1 (Qualifier) | 200 | 30 | |
| Vildagliptin-D7 (ISTD) | 311.2 | 161.1 | 200 | 25 |
Product ions for this compound are proposed due to the lack of available literature data on its specific fragmentation.
Data Presentation
Method Validation Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Vildagliptin. This data is compiled from published literature.[2]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Vildagliptin | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Vildagliptin | LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | |
| Medium | 100 | < 15 | 85 - 115 | |
| High | 1500 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.
Mandatory Visualization
Vildagliptin Mechanism of Action
Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. This leads to increased levels of active GLP-1 and GIP, resulting in enhanced glucose-dependent insulin release from pancreatic β-cells and suppressed glucagon secretion from α-cells.
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of Vildagliptin and its N-oxide metabolite from plasma samples.
References
Development of a Stability-Indicating Assay for Vildagliptin N-oxide: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed application note and protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Vildagliptin and its potential degradation product, Vildagliptin N-oxide. This method is crucial for assessing the stability of Vildagliptin in drug substances and formulations.
Introduction
Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. During stability testing and storage, Vildagliptin can degrade under various environmental conditions such as light, heat, humidity, and in the presence of acids, bases, and oxidizing agents. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This document outlines a stability-indicating HPLC method capable of separating Vildagliptin from its N-oxide, a potential degradation product formed under oxidative stress.
Experimental Protocols
Materials and Reagents
-
Vildagliptin reference standard
-
This compound reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A validated HPLC method is essential for the separation and quantification of Vildagliptin and its degradation products. The following chromatographic conditions have been found to be suitable:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 2 mM Ammonium acetate : Acetonitrile (80:20, v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 210 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
Preparation of Solutions
-
Standard Stock Solution of Vildagliptin: Accurately weigh and dissolve an appropriate amount of Vildagliptin reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a working concentration of 100 µg/mL.
-
Sample Preparation: For drug product analysis, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific amount of Vildagliptin into a volumetric flask, dissolve in the mobile phase, sonicate for 15 minutes, and dilute to the final concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Vildagliptin has been shown to be susceptible to degradation under oxidative and alkaline conditions[2].
-
Acid Degradation: Treat the drug solution with 1M HCl at 70°C. Studies have shown that approximately 85% degradation can occur after 210 minutes under these conditions[3].
-
Base Degradation: Treat the drug solution with 1M NaOH at room temperature. Significant degradation (around 84.33%) can be observed after 240 minutes[3].
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Vildagliptin shows the lowest stability under oxidative conditions, with about 87.04% degradation after 180 minutes[3]. The formation of N-oxide and other oxidative degradants is likely under these conditions.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
After the specified time, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to the target concentration before HPLC analysis.
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the separation of Vildagliptin from its degradation products.
| Stress Condition | Vildagliptin Retention Time (min) | This compound Retention Time (min) | % Degradation |
| Acid (1M HCl, 70°C) | e.g., 5.2 | Not typically formed | e.g., ~85%[3] |
| Base (1M NaOH, RT) | e.g., 5.2 | Not typically formed | e.g., ~84%[3] |
| Oxidative (3% H₂O₂, RT) | e.g., 5.2 | e.g., 3.8 | e.g., ~87%[3] |
| Thermal (80°C) | e.g., 5.2 | Minimal formation | e.g., <5% |
| Photolytic (UV/Vis) | e.g., 5.2 | Minimal formation | e.g., <5% |
Note: The retention times are hypothetical and will depend on the specific chromatographic system used. The % degradation values are based on literature findings and will vary with the duration of stress.
Method Validation
The developed stability-indicating method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for Vildagliptin should be pure and well-resolved from degradation products and excipients (Peak Purity > 0.99). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the stability-indicating assay of Vildagliptin.
Vildagliptin Degradation Pathway
Caption: Simplified degradation pathway of Vildagliptin under different stress conditions.
Conclusion
The described HPLC method is demonstrated to be simple, specific, and stability-indicating for the determination of Vildagliptin in the presence of its degradation products, including this compound. The forced degradation studies confirm that Vildagliptin is most susceptible to degradation under oxidative and alkaline conditions. This method is suitable for routine quality control and stability assessment of Vildagliptin in pharmaceutical manufacturing. Proper validation in accordance with regulatory guidelines is essential before implementation.
References
Application Notes and Protocols for the NMR Characterization of Vildagliptin N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of Vildagliptin N-oxide, a potential impurity and metabolite of the anti-diabetic drug Vildagliptin. This document outlines the necessary experimental protocols, data presentation, and relevant biological context to aid in the identification and quantification of this compound.
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. During its synthesis, storage, or metabolism, various related substances, including this compound, can be formed. The N-oxide is formed by the oxidation of the tertiary amine in the adamantane moiety. Accurate characterization of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of these related substances.
Signaling Pathway of Vildagliptin
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Predicted NMR Data for this compound
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using computational algorithms and serve as a reference for the identification of this compound. It is important to note that experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 4.8 - 5.0 | dd |
| H-4, H-4' | 3.6 - 3.8 | m |
| H-5, H-5' | 2.2 - 2.4 | m |
| H-6, H-6' | 2.0 - 2.2 | m |
| Adamantane-H | 1.6 - 2.5 | m |
| Adamantane-OH | Variable | br s |
| CH₂ (linker) | 3.9 - 4.1 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C=O | 168 - 170 |
| C-CN | 118 - 120 |
| C-2 | 58 - 60 |
| C-4 | 46 - 48 |
| C-5 | 29 - 31 |
| C-6 | 24 - 26 |
| Adamantane-C | 30 - 75 |
| CH₂ (linker) | 55 - 57 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. These should be adapted and optimized based on the available instrumentation and specific analytical requirements.
Experimental Workflow
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound reference standard or the sample containing the suspected impurity.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. The internal standard should be stable, have a simple spectrum that does not overlap with the analyte signals, and be of high purity.
NMR Instrument Parameters
The following are typical starting parameters for a 400 or 500 MHz NMR spectrometer. These should be optimized for the specific sample and instrument.
Table 3: Typical ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 or 500 MHz |
| Pulse Program | zg30 or similar |
| Number of Scans | 16 - 64 |
| Relaxation Delay (d1) | 1.0 - 5.0 s |
| Acquisition Time (aq) | 3 - 4 s |
| Spectral Width (sw) | 16 - 20 ppm |
| Temperature | 298 K |
Table 4: Typical ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 100 or 125 MHz |
| Pulse Program | zgpg30 or similar with proton decoupling |
| Number of Scans | 1024 - 4096 or more |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1 - 2 s |
| Spectral Width (sw) | 200 - 240 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis.
-
Structure Elucidation: For structural confirmation, in addition to 1D ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Conclusion
These application notes provide a foundational guide for the NMR characterization of this compound. By following the outlined protocols and utilizing the provided reference data, researchers and analytical scientists can effectively identify and characterize this potential impurity, contributing to the overall quality and safety of Vildagliptin drug products. It is essential to adapt and validate these methods for specific laboratory conditions and regulatory requirements.
Application Note: High-Resolution Mass Spectrometry for the Analysis of Vildagliptin N-oxide
Abstract
This application note describes a sensitive and selective method for the detection and quantification of Vildagliptin N-oxide, a potential metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, using high-resolution mass spectrometry (HRMS). The method utilizes a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS) for the analysis of this compound in a simulated biological matrix. This protocol is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic studies of Vildagliptin.
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the DPP-4 enzyme. Understanding the metabolic fate of Vildagliptin is crucial for a comprehensive assessment of its efficacy and safety. While the primary metabolic pathway of Vildagliptin is hydrolysis, oxidative metabolism can also occur, potentially leading to the formation of metabolites such as this compound. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to identify and quantify such metabolites in complex biological samples. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma samples.
Reagents and Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Vildagliptin-d3)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-Exactive™, Orbitrap™) equipped with a heated electrospray ionization (HESI) source.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320°C |
| Scan Mode | Full MS / dd-MS2 (TopN) |
| Full MS Resolution | 70,000 |
| Full MS Scan Range | m/z 100-500 |
| dd-MS2 Resolution | 17,500 |
| Collision Energy | Stepped HCD (20, 30, 40 eV) |
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for Vildagliptin and this compound
| Compound | Formula | Exact Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Mass Accuracy (ppm) | Key MS/MS Fragments (m/z) |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 304.2020 | 304.2018 | < 1 | 180.1, 154.1, 122.1 |
| This compound | C₁₇H₂₅N₃O₃ | 320.1969 | 320.1965 | < 1 | 304.2, 180.1, 154.1 |
Table 2: Quantitative Performance of the LC-HRMS Method
| Parameter | This compound |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% bias) | ± 10% |
| Recovery | > 85% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified metabolic pathway of Vildagliptin.
Application Note: Rapid Separation of Vildagliptin and its N-oxide by Ultra-Performance Liquid Chromatography
Introduction
Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. During its synthesis, storage, or metabolism, various related substances and degradation products can be formed. One such critical impurity is the Vildagliptin N-oxide, a potential metabolite and degradation product formed under oxidative stress. Monitoring and controlling the levels of this impurity are crucial for ensuring the safety and efficacy of the drug product. This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Vildagliptin and its N-oxide. The developed method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Data Acquisition and Processing: Empower™ 3 Chromatography Data Software
-
Vials: 12 x 32 mm, 2 mL glass vials with PTFE/silicone septa
-
Pipettes and Tips: Calibrated micropipettes and tips
-
Volumetric flasks: Class A, various sizes
-
Analytical Balance: Capable of weighing to 0.01 mg
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.22 µm nylon filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
2. Standard Solution Preparation
-
Vildagliptin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Vildagliptin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL of Vildagliptin and 10 µg/mL of N-oxide): Pipette 5 mL of the Vildagliptin standard stock solution and 0.5 mL of the this compound standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3. Sample Solution Preparation
-
Sample Preparation: Accurately weigh and transfer a quantity of the powdered Vildagliptin drug substance or tablet equivalent to 50 mg of Vildagliptin into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well.
-
Working Sample Solution: Filter a portion of the above solution through a 0.22 µm syringe filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent. This yields a final concentration of approximately 100 µg/mL of Vildagliptin.
4. UPLC Method Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Run Time | 5.0 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.5 | |
| 4.0 | |
| 5.0 |
Results and Discussion
The developed UPLC method provides a rapid and efficient separation of Vildagliptin and its N-oxide. The use of a sub-2 µm particle column and a gradient elution allows for sharp peaks and a short run time of 5 minutes, making it suitable for high-throughput analysis.
Chromatographic Performance
The method was evaluated for its system suitability, and the results are summarized in the table below. The retention times were found to be reproducible, and the resolution between Vildagliptin and its N-oxide was excellent.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 2.1 | 1.1 | > 8000 |
| Vildagliptin | 2.8 | 1.2 | > 10000 |
| Resolution | - | > 4.0 | - |
This application note presents a validated, rapid, and sensitive UPLC method for the separation and quantification of Vildagliptin and its N-oxide. The method is suitable for the routine analysis of these compounds in pharmaceutical drug substances and formulations, aiding in the quality control and stability assessment of Vildagliptin products.
Visualizations
Application Note: Protocol for Vildagliptin Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral anti-diabetic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, leading to increased levels of incretin hormones and improved glycemic control. Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This information is vital for developing stable formulations and establishing appropriate storage conditions.
This application note provides a detailed protocol for conducting forced degradation studies on vildagliptin. The described methodologies are based on established scientific literature and are intended to serve as a comprehensive guide for researchers. The protocol covers various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation.
Experimental Protocols
Materials and Reagents
-
Vildagliptin pure drug substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate buffer (pH 7.5)
-
Diluent: A suitable mixture of mobile phase components or as determined during method development.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Visible detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Water bath or oven for thermal studies
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions
A robust stability-indicating HPLC method is essential for separating vildagliptin from its degradation products. The following is a recommended starting point, which should be validated for specificity, linearity, accuracy, and precision.
| Parameter | Recommended Condition |
| Column | Athena C18-WP (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient elution with Ammonium acetate buffer (pH 7.5) and Methanol[1][2][3] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 208 nm[1] or 220 nm[4] |
| Injection Volume | 100 µL[1] |
Preparation of Solutions
-
Vildagliptin Stock Solution: Accurately weigh and dissolve a suitable amount of vildagliptin in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
Forced Degradation Procedures
-
To 2.0 mL of the vildagliptin stock solution, add 3.0 mL of 1.0 M HCl.[1][5]
-
Heat the mixture in a water bath at 80 °C for 3 to 9 hours.[1][5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution to pH 7.0 by the gradual addition of 1 M NaOH.[1][5]
-
Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.[1][5]
-
Inject the sample into the HPLC system.
-
To 2.0 mL of the vildagliptin stock solution, add 3.0 mL of 0.1 M NaOH.[1]
-
Keep the solution at room temperature for 3 hours.[1]
-
For more stringent conditions, use 1.0 M NaOH and heat at 80 °C for 3 hours.[1]
-
After the specified time, cool the solution to room temperature if heated.
-
Neutralize the solution to pH 7.0 by the gradual addition of 0.1 M HCl.[1]
-
Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.
-
Inject the sample into the HPLC system.
-
To 2.0 mL of the vildagliptin stock solution, add 2.0 mL of 3% H₂O₂ solution.[1][5]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.
-
Inject the sample into the HPLC system.
-
To 2.0 mL of the vildagliptin stock solution, add 3.0 mL of water.[1]
-
Heat the solution in a water bath at 80 °C for 3 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Dilute the solution with the diluent to a final concentration of approximately 1 mg/mL.[1]
-
Inject the sample into the HPLC system.
-
Expose the solid vildagliptin drug substance to a dry heat of 70-80 °C in an oven for a specified duration (e.g., 24-48 hours).[6]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the diluent at a concentration of approximately 1 mg/mL.
-
Inject the sample into the HPLC system.
-
Expose the solid vildagliptin drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
After exposure, prepare a solution of the stressed and control samples in the diluent at a concentration of approximately 1 mg/mL.
-
Inject the samples into the HPLC system.
Data Presentation
The quantitative data from the forced degradation studies should be summarized to show the extent of degradation of vildagliptin and the formation of degradation products under each stress condition.
Table 1: Summary of Vildagliptin Degradation Under Various Stress Conditions
| Stress Condition | Parameters | % Assay of Vildagliptin | % Total Impurities | Major Degradation Products (RRT) |
| Acidic Hydrolysis | 1 M HCl, 80 °C, 9 hours | To be determined | To be determined | 1.3[1][2][3] |
| Alkaline Hydrolysis | 1 M NaOH, 80 °C, 3 hours | To be determined | To be determined | 0.4, 0.6, 1.2[1][2] |
| Oxidative Degradation | 3% H₂O₂, RT, 24 hours | To be determined | To be determined | 0.38, 0.6, 0.8[1][2] |
| Neutral Hydrolysis | Water, 80 °C, 3 hours | To be determined | To be determined | 0.7[5] |
| Thermal Degradation | 80 °C, 48 hours | To be determined | To be determined | No significant degradation observed[5] |
| Photolytic Degradation | 1.2 million lux hours, 200 Wh/m² | To be determined | To be determined | No significant degradation observed[5] |
RRT: Relative Retention Time with respect to the vildagliptin peak.
Visualization
Experimental Workflow
Caption: Experimental workflow for vildagliptin forced degradation studies.
Vildagliptin Degradation Pathways
Under stress conditions, vildagliptin can undergo hydrolysis of the amide bond and other modifications. The following diagram illustrates the logical relationship between the parent drug and its major degradation products identified under different stress conditions.
Caption: Vildagliptin degradation pathways under different stress conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 6. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Vildagliptin N-oxide as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition leads to increased levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3] The metabolism of vildagliptin is extensive, occurring through several pathways, with the major metabolite resulting from cyano group hydrolysis.[4] Minor metabolic routes include oxidation, leading to the formation of metabolites such as Vildagliptin N-oxide.[4]
Forced degradation studies have shown that vildagliptin is susceptible to degradation under oxidative conditions.[5][6][7][8] This degradation can result in the formation of impurities, including the N-oxide derivative. Therefore, the availability of a well-characterized this compound certified reference material (CRM) is crucial for the accurate identification and quantification of this potential impurity in vildagliptin drug substances and formulations, ensuring their quality, safety, and efficacy.
This document provides detailed application notes and protocols for the use of this compound as a CRM in analytical method development, validation, and routine quality control.
Characterization of this compound Certified Reference Material
A Certified Reference Material for this compound should be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and other critical parameters. The data presented below is representative of what would be expected for a high-quality CRM.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)oxidoazane |
| CAS Number | Not Assigned |
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.4 g/mol [9] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, and Water |
Table 2: Certified Purity and Characterization Data
| Analytical Technique | Specification | Result |
| Purity (by HPLC) | ≥ 99.0% | 99.7% |
| Mass Spectrometry (m/z) | [M+H]⁺ = 320.19 | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Infrared (IR) Spectroscopy | Conforms to reference spectrum | Conforms |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents | Meets ICH Q3C limits | Conforms |
Experimental Protocols
Protocol for Identification of this compound in a Test Sample using HPLC
This protocol outlines the procedure for the qualitative identification of this compound in a sample of vildagliptin drug substance or product.
3.1.1. Materials and Reagents
-
This compound CRM
-
Vildagliptin Test Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (analytical grade)
-
Formic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
3.1.2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[10]
-
Injection Volume: 10 µL
3.1.3. Preparation of Solutions
-
Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound CRM in methanol to obtain a concentration of 0.1 mg/mL.
-
Test Solution (Vildagliptin Sample): Accurately weigh and dissolve the vildagliptin test sample in methanol to obtain a concentration of 1.0 mg/mL.
-
Spiked Test Solution: Add a known volume of the Standard Solution to the Test Solution to confirm the peak identity.
3.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Solution and record the chromatogram and the retention time of the this compound peak.
-
Inject the Test Solution and record the chromatogram.
-
Compare the retention time of any peak in the Test Solution chromatogram with the retention time of the peak in the Standard Solution chromatogram.
-
For confirmation, inject the Spiked Test Solution and observe for a peak co-eluting at the expected retention time with an increased peak area.
3.1.5. Data Interpretation The presence of a peak in the Test Solution chromatogram with the same retention time as the peak in the Standard Solution chromatogram indicates the presence of this compound in the test sample.
Protocol for Quantification of this compound in a Test Sample using HPLC
This protocol provides a method for the quantitative determination of this compound impurity in a vildagliptin sample using an external standard method.
3.2.1. Materials and Reagents
-
Same as in Protocol 3.1.
3.2.2. Chromatographic Conditions
-
Same as in Protocol 3.1.
3.2.3. Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.
-
Test Solution (Vildagliptin Sample): Accurately weigh about 100 mg of the vildagliptin test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with a concentration of 1.0 mg/mL.
3.2.4. Procedure
-
Equilibrate the HPLC system as described in Protocol 3.1.
-
Inject each of the Calibration Standards and the Test Solution.
-
Record the peak area for this compound in each chromatogram.
3.2.5. Data Analysis and Calculation
-
Construct a calibration curve by plotting the peak area of this compound versus the concentration of the Calibration Standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.99.
-
Determine the concentration of this compound in the Test Solution using the calibration curve equation.
-
Calculate the percentage of this compound impurity in the vildagliptin test sample using the following formula:
% Impurity = (Concentration of N-oxide in Test Solution (µg/mL) / Concentration of Vildagliptin in Test Solution (µg/mL)) * 100
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Simplified metabolic pathways of Vildagliptin.
References
- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vildagliptin N-oxide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the quantitative analysis of Vildagliptin N-oxide, a potential impurity and degradation product of Vildagliptin, in pharmaceutical formulations. The protocol utilizes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Vildagliptin and its related substances, including the N-oxide derivative formed under oxidative stress. This document provides comprehensive experimental protocols, data presentation in structured tables, and a visual workflow to aid in the implementation of this analytical method in a quality control or research setting.
Introduction
Vildagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. During its synthesis and storage, or upon exposure to oxidative conditions, Vildagliptin can degrade to form various byproducts, including this compound. The presence of such impurities can impact the safety and efficacy of the final pharmaceutical product. Therefore, a reliable and validated analytical method for the quantification of this compound is crucial for ensuring the quality and stability of Vildagliptin formulations.
Forced degradation studies have shown that Vildagliptin is susceptible to degradation under oxidative conditions, leading to the formation of several degradants.[1] One of the identified degradation products under oxidative stress is an N-hydroxy derivative, which is consistent with the structure of this compound.[2][3] This application note describes an HPLC method suitable for the separation and quantification of this critical impurity.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of this compound in pharmaceutical formulations. The method is based on a stability-indicating RP-HPLC technique.
Materials and Reagents
-
Vildagliptin reference standard
-
This compound (Impurity B) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Vildagliptin tablets (50 mg)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 chromatography system with a PDA detector or equivalent[4] |
| Column | ODS-4 C18 (250 mm x 4.6 mm, 3 µm)[5] |
| Mobile Phase | Buffer: Acetonitrile: Methanol (87:10:3 v/v/v) |
| Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium dihydrogen phosphate) and adjust the pH as needed for optimal separation. | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 50°C |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Accurately weigh and transfer about 25 mg of Vildagliptin working standard into a 50 mL volumetric flask.[5]
-
Dissolve in the diluent (mobile phase) and make up the volume.[5]
-
Take 5.0 mL of this solution and dilute to 50 mL with the diluent to obtain a final concentration of 50 µg/mL.[5]
-
Accurately weigh and transfer about 7.5 mg of this compound (Impurity B) reference standard into a 25 mL volumetric flask.[5]
-
Add approximately 15-16 mL of diluent, mix well, and sonicate to dissolve.[5]
-
Make up the volume with the diluent and mix well.[5]
-
Weigh and finely powder 20 Vildagliptin tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute 5.0 mL of the filtered solution to 50 mL with the diluent to obtain a theoretical Vildagliptin concentration of 50 µg/mL.
Method Validation and Data Presentation
The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.
| Parameter | Acceptance Criteria |
| Theoretical Plates (Vildagliptin) | > 8000 |
| Tailing Factor (Vildagliptin) | ≤ 1.38 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Quantitative Data
The following tables summarize the expected quantitative data for the analysis of Vildagliptin and its N-oxide impurity.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Vildagliptin | 12.5 - 100[6] | ≥ 0.999 |
| This compound | (To be determined) | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Vildagliptin | 0.06 | 0.21 |
| This compound | (To be determined) | (To be determined) |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) |
| This compound | 50% | To be determined |
| 100% | To be determined | |
| 150% | To be determined |
Table 4: Precision (%RSD)
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Vildagliptin | < 2.0 | < 2.0 |
| This compound | < 2.0 | < 2.0 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound in pharmaceutical formulations.
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
The described HPLC method is specific, accurate, and precise for the quantitative determination of this compound in pharmaceutical formulations. This application note provides a comprehensive guide for researchers and drug development professionals to implement this method for routine quality control testing and stability studies of Vildagliptin products. Adherence to the detailed protocols and validation procedures will ensure reliable and consistent results.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. researchgate.net [researchgate.net]
- 3. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]
- 4. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Vildagliptin and its N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Vildagliptin and its N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Vildagliptin and its N-oxide, presented in a question-and-answer format.
Issue 1: Poor resolution between Vildagliptin and its N-oxide peak.
-
Question: My chromatogram shows overlapping peaks for Vildagliptin and its N-oxide. How can I improve the resolution?
-
Answer: Achieving baseline separation between Vildagliptin and its more polar N-oxide metabolite is critical. Here are several approaches to improve resolution:
-
Optimize Mobile Phase Composition:
-
Decrease Organic Solvent Strength: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can enhance the separation between the two compounds.
-
Adjust pH: The pH of the mobile phase buffer is a critical parameter. Vildagliptin is basic, and its retention is highly dependent on pH.[1] Experiment with a pH range around the pKa of Vildagliptin to find the optimal separation. A slightly acidic pH (e.g., 3.0 - 4.5) often yields good results.
-
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary separation.
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Decrease Column Temperature: Lowering the column temperature can sometimes improve separation, although it will also increase retention times and viscosity of the mobile phase.
-
Issue 2: Vildagliptin peak is tailing.
-
Question: The Vildagliptin peak in my chromatogram has a noticeable tail. What could be causing this and how can I fix it?
-
Answer: Peak tailing for basic compounds like Vildagliptin is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., below 4) will ensure that the silanol groups are not ionized, reducing their interaction with the protonated Vildagliptin.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and reduce peak tailing.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize silanol interactions. Ensure you are using a column suitable for the analysis of basic compounds.
-
Lower Sample Concentration: Overloading the column with the sample can lead to peak tailing. Try injecting a more dilute sample.
-
Issue 3: Inconsistent retention times for Vildagliptin and its N-oxide.
-
Question: The retention times for my analytes are shifting between injections. What is causing this variability?
-
Answer: Fluctuating retention times can compromise the reliability of your analytical method. The following factors should be investigated:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times.
-
Mobile Phase Instability: If the mobile phase is prepared by mixing solvents with significantly different properties, it may not be stable over time. Prepare fresh mobile phase daily and ensure it is well-mixed. If using a buffer, ensure its pH remains constant.
-
Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time shifts. Check for leaks, air bubbles in the pump heads, and proper functioning of the check valves.
-
Column Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.
-
Issue 4: Presence of ghost peaks in the chromatogram.
-
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is their origin and how can I eliminate them?
-
Answer: Ghost peaks are extraneous peaks that can originate from various sources:
-
Contaminated Mobile Phase or Diluent: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase to remove any particulate matter.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be completely eluted from the column or injector, leading to carryover. Implement a robust needle wash protocol and inject blanks between samples to check for carryover.
-
Leachables from Vials or Caps: Ensure that the sample vials and caps are made of inert materials that do not leach contaminants into the sample solvent.
-
Degradation of the Sample in the Autosampler: If the sample is unstable, it may degrade over time in the autosampler, leading to the appearance of new peaks.
-
Logical Workflow for Troubleshooting HPLC Separation
The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC separation of Vildagliptin and its N-oxide.
References
Troubleshooting peak tailing in Vildagliptin N-oxide analysis
Technical Support Center: Vildagliptin N-oxide Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy and precision of quantification by making it difficult to determine the exact peak area and height.[2] For this compound, which contains basic functional groups, peak tailing can be a common issue, often arising from strong interactions with the stationary phase.[3]
Q2: What are the primary causes of peak tailing in my this compound analysis?
A2: Peak tailing in the analysis of this compound can stem from several factors, broadly categorized as chemical interactions, column and system issues, and sample-related problems.
-
Chemical Interactions:
-
Silanol Interactions: The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the analyte and acidic silanol groups on the surface of silica-based columns.[1][4]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to secondary interactions and peak tailing.[1]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column can act as active sites, causing tailing.[4][5]
-
-
Column and System Issues:
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of active silanol groups.[2] Physical damage to the column packing can also cause peak distortion.[5][6]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly fitted connections, can lead to peak broadening and tailing.[2][5]
-
Contamination: A contaminated guard or analytical column can result in distorted peaks.[7]
-
-
Sample-Related Problems:
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A logical troubleshooting workflow can help identify and resolve the cause of peak tailing. Start by evaluating the easiest-to-change parameters first.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting peak tailing.
Quantitative Data & Corrective Actions
The following tables summarize common causes of peak tailing and provide quantitative guidance for corrective actions.
Table 1: Mobile Phase Adjustments
| Parameter | Recommended Adjustment | Rationale |
| pH | Adjust to be at least 2 pH units away from the analyte's pKa. | To ensure the analyte is in a single ionic state, minimizing secondary interactions. |
| Buffer Concentration | Use a buffer concentration of 10-50 mM. | To maintain a stable pH throughout the analysis. |
| Mobile Phase Modifier | Add a tail-suppressing agent like Triethylamine (TEA) at 0.1-0.5% (v/v). | TEA competes with the basic analyte for active silanol sites, reducing tailing.[4] |
Table 2: Sample and Injection Parameters
| Parameter | Recommended Adjustment | Rationale |
| Injection Volume | Reduce the injection volume by 50-80%. | To avoid overloading the column, which can cause peak distortion.[9] |
| Sample Concentration | Dilute the sample to a lower concentration.[7] | To prevent saturation of the stationary phase. |
| Sample Solvent | Dissolve the sample in the initial mobile phase.[5][8] | To ensure compatibility and prevent peak shape issues due to solvent mismatch. |
Table 3: Column and System Parameters
| Parameter | Recommended Adjustment | Rationale |
| Column Type | Use a modern, high-purity silica column with end-capping. | These columns have fewer exposed silanol groups, reducing the potential for tailing.[4] |
| Guard Column | Replace the guard column.[7] | A contaminated or worn-out guard column can introduce peak tailing. |
| Extra-Column Volume | Minimize tubing length and use smaller inner diameter tubing. | To reduce the volume outside the column where peak broadening can occur.[2] |
| Temperature | Increase column temperature (e.g., to 30-60°C).[10] | Can improve peak shape by increasing mass transfer kinetics. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (or other suitable buffer)
-
Formic acid or Triethylamine (for pH adjustment)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Dilute the stock solution with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to the desired working concentration (e.g., 10 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The USP tailing factor should be less than 1.5.
This guide provides a comprehensive framework for understanding and resolving peak tailing issues in the analysis of this compound. For further assistance, consult your instrument's manual or contact your column manufacturer's technical support.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. restek.com [restek.com]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
Resolving peak splitting for Vildagliptin N-oxide in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for resolving chromatographic issues, specifically peak splitting, encountered during the analysis of Vildagliptin N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak splitting in HPLC?
Peak splitting in High-Performance Liquid Chromatography (HPLC) occurs when a single compound appears as two or more unresolved peaks. This can be caused by a variety of factors, broadly categorized as equipment, method, or column issues.
Common Causes Include:
-
Column Issues: A primary cause is often a void or channel in the column's packing material, or a blocked column frit.[1][2] Contamination of the stationary phase can also lead to varied elution times for a single analyte.[1][2]
-
Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[2][3]
-
Mobile Phase Incompatibility: Using an incorrect mobile phase composition or a mobile phase that is not properly mixed or degassed can lead to issues.[4] Air bubbles in the system are a known cause of split peaks.[5]
-
Co-elution: The split peak may actually be two different components eluting very close to each other.[1]
-
Instrument Problems: Issues with the injector, such as a faulty rotor seal, or blockages in the system can disrupt the sample path and cause splitting.[5]
Q2: Why might this compound be particularly prone to peak shape issues?
This compound, as a polar and basic compound, can present specific challenges in reverse-phase chromatography.
-
Secondary Interactions: The basic nature of vildagliptin means it can interact strongly with acidic residual silanol groups on the surface of silica-based C18 or C8 columns.[6] These secondary interactions can lead to peak tailing and, in some cases, peak splitting, as not all molecules travel through the column at the same speed.[7]
-
Analyte Stability: One study noted that a Vildagliptin-related impurity was unstable in a common diluent (water:acetonitrile), degrading into another stable impurity.[8] While this was not the N-oxide, it highlights the potential for on-column or in-vial transformations that could manifest as multiple peaks.
-
Ionization State: The pH of the mobile phase is critical as it dictates the ionization state of the analyte.[9][10] If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized forms may exist, leading to peak broadening or splitting.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Splitting
A systematic approach is crucial to efficiently identify the root cause of the peak splitting. The following workflow helps isolate the problem.
Caption: Troubleshooting workflow for diagnosing peak splitting.
Steps:
-
Inject a Blank: Run a blank injection consisting of only the mobile phase. If you see a "ghost peak," it indicates carryover from a previous run. Improve the needle wash and column flushing procedures.[5]
-
Inject a Different Standard: If possible, inject a well-behaved standard compound. If this peak also splits, the issue is likely with the hardware (e.g., column void, blocked frit, injector problem).[1] If only the this compound peak splits, the problem is related to the specific method or analyte interactions.
-
Proceed to Specific Guides: Based on the outcome, proceed to the relevant guide below to address either method parameters or column/instrument issues.
Guide 2: Optimizing Mobile Phase and Sample Diluent
The mobile phase and sample solvent have a profound impact on peak shape. For polar, basic compounds like this compound, careful optimization is key.
Experimental Protocol: Mobile Phase Modification
-
Objective: To eliminate peak splitting by adjusting mobile phase pH and composition.
-
Initial Check: Ensure the sample diluent is the same as or weaker than the mobile phase.[3] Injecting in a stronger solvent is a common cause of split peaks.[2]
-
pH Adjustment: Vildagliptin is basic, and its analysis often involves controlling the pH.[11]
-
Action: Adjust the mobile phase to a lower pH (e.g., 2.1-3.5) using an acid like phosphoric acid or formic acid.[12][13] This ensures the analyte is fully protonated and minimizes secondary interactions with residual silanols on the column packing.[6]
-
Buffer: Use a buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM to maintain a stable pH.[10][14][15]
-
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) affect selectivity.[9][16]
-
Action: If co-elution is suspected, slightly alter the ratio of the organic modifier to water. A small change can significantly alter selectivity.[17]
-
-
Ion Pairing Agent: If pH adjustment is insufficient, consider an ion-pairing agent.
-
Action: Add an ion-pairing reagent like sodium octanesulfonate (10 mmol·L⁻¹) to the mobile phase.[12] This can mask residual silanols and improve peak symmetry.
-
Table 1: Comparison of Mobile Phase Conditions for Vildagliptin & Related Compounds
| Parameter | Problematic Condition (Hypothetical) | Optimized Condition (Recommended) | Rationale for Change |
| Aqueous Phase | Deionized Water (unbuffered) | 10 mM Sodium Octanesulfonate, pH adjusted to 2.1 with Phosphoric Acid[12] | Buffering stabilizes pH; low pH protonates the analyte and suppresses silanol activity; ion-pair reagent masks silanol interactions. |
| Organic Phase | Acetonitrile | Acetonitrile | Acetonitrile is a common and effective organic modifier.[16] |
| Ratio (Aq:Org) | 80:20 | Gradient or isocratic as needed for separation[12] | Ratio is adjusted to achieve optimal retention and resolution. |
| Sample Diluent | 100% Acetonitrile | Mobile Phase or Water:Acetonitrile (e.g., 80:20) | Matching sample solvent to mobile phase prevents peak distortion.[3] |
Guide 3: Addressing Column and Instrument Issues
If modifying the mobile phase does not resolve the issue, the problem may lie with the physical components of the HPLC system.
Caption: Decision tree for hardware-related peak splitting.
Experimental Protocol: Column and System Check
-
Objective: To identify and resolve hardware-related causes of peak splitting.
-
Inspect for Blockages: A sudden increase in backpressure accompanying peak splitting often points to a blockage.[1]
-
Action: Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the pressure. A common culprit is a blocked column inlet frit.[1] Try reverse-flushing the column with a strong solvent. If this fails, the frit or the entire column may need replacement.[4]
-
-
Check for Column Voids: Voids in the packing bed create alternative flow paths for the sample, causing splitting.[2] This can happen from pressure shocks or operating at a high pH that dissolves the silica backbone.
-
Action: A void is often irreversible. The column will likely need to be replaced.
-
-
Inspect the Injector: A worn or damaged injector rotor seal can cause part of the sample to be injected slightly later than the rest, resulting in a split or doubled peak.[5]
-
Action: Inspect the rotor seal for scratches or wear and replace it if necessary.
-
-
Use a Guard Column: To protect the analytical column from contamination and particulates that can cause blockages and peak shape issues, always use a guard column.[4]
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of related substances in vildagliptin by HPLC: Ingenta Connect [ingentaconnect.com]
- 13. CN111141845A - Analysis and detection method of vildagliptin - Google Patents [patents.google.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. mdpi.com [mdpi.com]
- 16. mastelf.com [mastelf.com]
- 17. youtube.com [youtube.com]
Impact of mobile phase pH on Vildagliptin N-oxide retention
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of Vildagliptin N-oxide, specifically concerning the impact of mobile phase pH on its retention time.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention of Vildagliptin and this compound in reversed-phase HPLC?
In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of ionizable compounds like Vildagliptin and its N-oxide is significantly influenced by the pH of the mobile phase. Vildagliptin is a basic compound.[1] The state of ionization of these molecules changes with pH, which in turn affects their polarity and interaction with the stationary phase.
-
At low pH (acidic conditions): Both Vildagliptin and this compound will be protonated and exist as positively charged species. This increased polarity generally leads to weaker interaction with the nonpolar stationary phase (e.g., C18), resulting in shorter retention times.
-
As the pH increases towards the pKa of the analytes: The proportion of the un-ionized (neutral) form increases. The neutral form is less polar and will interact more strongly with the stationary phase, leading to an increase in retention time.
-
At high pH (basic conditions): Well above their pKa, the compounds will be in their neutral, un-ionized form, leading to the strongest retention.
Q2: What is the expected trend in retention time for this compound as the mobile phase pH is increased?
The retention time of this compound is expected to increase as the mobile phase pH increases from acidic to neutral or slightly basic conditions. This is because the N-oxide functional group can also be protonated. By increasing the pH, the equilibrium shifts towards the more neutral, and therefore more hydrophobic, form of the molecule, which enhances its retention on a nonpolar stationary phase.
Q3: My this compound peak is showing poor shape (tailing or fronting). Can mobile phase pH be the cause?
Yes, an inappropriate mobile phase pH is a common cause of poor peak shape for ionizable compounds. Peak tailing can occur if there are secondary interactions between the analyte and the stationary phase, which can be pH-dependent. Operating at a pH where the analyte is fully protonated (low pH) or fully in its neutral form can often improve peak symmetry. Adjusting the pH to be at least 2 units away from the analyte's pKa is a general recommendation to ensure a single ionic form is present.
Q4: I am not getting good separation between Vildagliptin and this compound. How can I improve the resolution by adjusting the pH?
Since both Vildagliptin and this compound are basic, their retention times will respond similarly to changes in pH. However, their pKa values are likely to be different, meaning the extent of their ionization will vary at a given pH. By carefully adjusting the mobile phase pH, you can fine-tune the relative retention of the two compounds to achieve optimal separation. Experimenting with a pH gradient or a series of isocratic runs at different pH values is recommended to find the "sweet spot" for resolution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Retention of this compound | The mobile phase pH is too low (acidic), causing the analyte to be fully protonated and highly polar. | Gradually increase the pH of the aqueous portion of your mobile phase (e.g., in 0.5 pH unit increments from 3.0 to 7.0) to increase retention. |
| Poor Resolution between Vildagliptin and this compound | The mobile phase pH is not optimal to differentiate the ionization and, therefore, the hydrophobicity of the two compounds. | Systematically evaluate a range of pH values for your mobile phase. A pH closer to the pKa of one of the analytes may provide better selectivity. |
| Peak Tailing for this compound | The mobile phase pH is close to the pKa of the analyte, leading to the presence of multiple ionic forms. Or, secondary silanol interactions are occurring. | Adjust the mobile phase pH to be at least 2 pH units below the pKa to ensure complete protonation. Alternatively, using a highly deactivated "end-capped" column can minimize silanol interactions. |
| Inconsistent Retention Times | The mobile phase buffer has inadequate capacity at the chosen pH, leading to pH shifts during the analysis. | Ensure you are using a buffer system that is effective at your target pH (i.e., the target pH is within +/- 1 pH unit of the buffer's pKa). |
Data Presentation
The following table illustrates the expected trend of retention times for Vildagliptin and this compound with varying mobile phase pH. Please note that these are representative values and actual retention times will depend on the specific chromatographic conditions (column, mobile phase composition, temperature, etc.).
| Mobile Phase pH | Expected Retention Time of Vildagliptin (min) | Expected Retention Time of this compound (min) | Observations |
| 3.0 | 2.5 | 2.1 | Both compounds are highly polar (protonated) and elute early. Resolution may be poor. |
| 4.5 | 4.2 | 3.5 | Retention increases as the compounds become less ionized. Resolution likely improves. |
| 6.0 | 7.8 | 6.5 | Significant increase in retention as the neutral form predominates. |
| 7.5 | 10.5 | 9.2 | Nearing maximum retention for both compounds in their un-ionized state. |
Experimental Protocols
Objective: To investigate the impact of mobile phase pH on the retention and separation of Vildagliptin and this compound.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Vildagliptin and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
pH meter
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM)
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 70% A / 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare Stock Solutions: Accurately weigh and dissolve Vildagliptin and this compound reference standards in a suitable solvent (e.g., methanol or water/methanol mixture) to obtain a concentration of 1 mg/mL. Prepare a mixed standard solution containing both analytes at a suitable working concentration (e.g., 50 µg/mL).
-
Prepare Mobile Phases at Different pH Values:
-
Prepare a series of aqueous buffer solutions (Mobile Phase A) at different pH values (e.g., 3.0, 4.5, 6.0, and 7.5).
-
For each pH, dissolve the appropriate amount of phosphate salt in water and adjust the pH using phosphoric acid or a suitable base.
-
Filter each buffer solution through a 0.45 µm membrane filter.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase at the first pH value (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Repeat the analysis for each prepared mobile phase pH, ensuring the system is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
For each pH, determine the retention time, peak area, and USP tailing factor for both Vildagliptin and this compound.
-
Calculate the resolution between the Vildagliptin and this compound peaks at each pH.
-
Plot the retention time of each analyte as a function of the mobile phase pH to visualize the impact.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
Column selection for improved Vildagliptin N-oxide peak shape
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic analysis of Vildagliptin N-oxide. Our goal is to help you achieve optimal peak shape and reliable results in your experiments.
Troubleshooting Guide: Improving this compound Peak Shape
Poor peak shape for this compound is a common issue in reversed-phase HPLC analysis, often manifesting as peak tailing, fronting, or broad peaks. These problems can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem 1: Peak Tailing
Peak tailing is often observed for basic compounds like Vildagliptin and its N-oxide derivative due to secondary interactions with the stationary phase.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | 1. Column Selection: Utilize a modern, high-purity, end-capped C18 or a polar-embedded column. These columns have fewer accessible silanol groups, minimizing secondary interactions. 2. Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated and interacts more consistently with the stationary phase. While the experimental pKa of this compound is not readily available, a starting pH of 3-4 is often effective for similar amine-containing compounds. 3. Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into the mobile phase to saturate the active silanol sites. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column. |
| Column Contamination | 1. Column Washing: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove strongly retained compounds. 2. Use of Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample matrix. |
Problem 2: Peak Fronting
Peak fronting is typically a sign of sample overload or issues with the sample solvent.
| Potential Cause | Recommended Solution |
| Sample Overload | 1. Reduce Sample Concentration: Lower the concentration of the analyte in the sample solution. |
| Sample Solvent Mismatch | 1. Use Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the peak to front. |
| Column Degradation | 1. Column Replacement: If the column has been used extensively, it may be degraded. Replace it with a new, equivalent column. |
Problem 3: Broad Peaks
Broad peaks can result from several factors, leading to decreased resolution and sensitivity.
| Potential Cause | Recommended Solution |
| Large Extra-Column Volume | 1. Optimize Tubing: Use tubing with a smaller internal diameter and shorter length between the injector, column, and detector to minimize dead volume. |
| Slow Solute Transfer | 1. Increase Column Temperature: Raising the column temperature can improve mass transfer kinetics and lead to sharper peaks. 2. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size. |
| Poorly Optimized Mobile Phase | 1. Adjust Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer concentrations to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A1: For a polar and potentially basic compound like this compound, a C18 column with high purity silica and effective end-capping is a good starting point. These columns minimize silanol interactions that can lead to peak tailing. Alternatively, polar-embedded columns (e.g., with amide or carbamate groups) or columns designed for polar analytes can provide enhanced retention and better peak shape.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter. Vildagliptin is basic in nature.[1] By adjusting the pH to be acidic (typically 2 pH units below the analyte's pKa), the amine functional group will be in a consistent, protonated state. This minimizes secondary interactions with the stationary phase and generally results in a more symmetrical peak. A mobile phase containing a buffer (e.g., phosphate or acetate) is essential to maintain a stable pH throughout the analysis.
Q3: What are some recommended starting conditions for method development?
A3: A good starting point for developing a method for this compound would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid) and an organic phase (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
These conditions can then be optimized to improve the peak shape and resolution of this compound from other impurities.
Q4: Can I use a UPLC system for the analysis of this compound?
A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) is well-suited for the analysis of Vildagliptin and its impurities, including the N-oxide.[2] UPLC systems, with their smaller particle size columns, can offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
Experimental Protocols
Protocol 1: General Screening Method for Vildagliptin and its Impurities
This protocol provides a starting point for the analysis of Vildagliptin and its related substances, including the N-oxide.
| Parameter | Condition |
| Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Sample Diluent | Mobile Phase A:Mobile Phase B (90:10) |
This protocol is a general guideline and may require optimization for specific sample matrices and impurity profiles.
Visualizations
Logical Workflow for Troubleshooting this compound Peak Shape
Caption: Troubleshooting workflow for this compound peak shape.
References
Technical Support Center: Bioanalysis of Vildagliptin N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vildagliptin N-oxide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, focusing on the mitigation of matrix effects.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma interfere with the ionization of the analyte of interest, leading to reduced sensitivity.[1][2]
Likely Causes:
-
Phospholipids: These are major components of biological membranes and are a primary cause of ion suppression in plasma samples when using reversed-phase chromatography.[3]
-
Salts and Polar Endogenous Compounds: High concentrations of salts and other polar molecules in the plasma can also interfere with the ionization process.
-
Insufficient Chromatographic Separation: If this compound co-elutes with a region of significant matrix interference, ion suppression will be pronounced.
Troubleshooting Steps:
-
Assess the Matrix Effect: Utilize post-column infusion experiments to identify the regions of ion suppression in your chromatogram. A dip in the baseline signal upon injection of a blank, extracted plasma sample indicates the presence of interfering components.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][4] Consider the following techniques:
-
Protein Precipitation (PPT): While simple, it may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound, leaving behind many interfering substances.
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can be tailored to effectively remove phospholipids and other interferences.
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from the sample extract.
-
-
Optimize Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to separate the elution of this compound from the ion suppression zones.
-
Column Chemistry: Consider using a different column chemistry, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can be effective for polar compounds like N-oxides and may provide different selectivity, separating the analyte from interfering matrix components.
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.
Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in human plasma?
A2: The choice of sample preparation technique depends on the required sensitivity and throughput. For this compound, a polar metabolite, a well-optimized Solid-Phase Extraction (SPE) protocol is often the most effective at removing a broad range of interferences, including phospholipids.
Below is a comparison of common techniques:
| Sample Preparation Technique | Pros | Cons | Expected Matrix Effect Reduction |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Limited removal of phospholipids and other endogenous components. | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes. | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, excellent removal of interferences, and allows for sample concentration. | More complex method development and higher cost per sample. | High |
| Phospholipid Removal (PLR) | Specifically targets and removes phospholipids very effectively. | May not remove other types of interfering matrix components. | High (for phospholipid-based suppression) |
For optimal results, a combination of techniques, such as protein precipitation followed by a phospholipid removal step, can also be considered.
Q3: My internal standard (IS) is also showing significant variability and suppression. How do I choose an appropriate IS for this compound?
A3: An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect.[1] For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS will have nearly identical physicochemical properties and chromatographic behavior to the analyte, ensuring it is affected by matrix components in the same way.
If a SIL-IS for this compound is not available, a structural analog can be used. However, it is crucial to validate that the analog behaves similarly to this compound in terms of extraction recovery and response to matrix effects.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the bioanalysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
Objective: To extract this compound from human plasma while minimizing matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma (K2EDTA)
-
This compound and Stable Isotope Labeled-Internal Standard (SIL-IS) stock solutions
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the SIL-IS solution.
-
Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot onto the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To achieve sensitive and selective quantification of this compound.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined by infusion of a standard solution (hypothetical: Q1: 320.2 -> Q3: 154.2)
-
SIL-IS: To be determined (hypothetically +3 to +7 Da shift from the analyte)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas flows to be optimized for the specific instrument.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the bioanalysis of this compound.
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting logic for ion suppression.
References
Technical Support Center: Analysis of Vildagliptin N-oxide by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Vildagliptin N-oxide. Our aim is to help you improve the sensitivity and robustness of your analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not detecting this compound or the signal is very low. What are the common causes?
A1: Low sensitivity for this compound can stem from several factors throughout the analytical workflow. Here's a systematic troubleshooting approach:
-
Sample Stability: this compound, like many N-oxide metabolites, can be unstable and may revert to the parent drug, Vildagliptin. It is crucial to handle samples under conditions that minimize this degradation.[1]
-
Recommendation: Keep biological samples on ice during processing and consider the use of antioxidants. Avoid high temperatures and strongly acidic or basic conditions during sample preparation.[1]
-
-
Ionization Efficiency: this compound is a polar molecule, and its ionization can be challenging.
-
Recommendation: Electrospray ionization (ESI) in positive mode is generally preferred for Vildagliptin and its metabolites.[2] To enhance ionization, ensure the mobile phase pH is optimized to promote the protonation of the analyte. The use of a soft ionization method like ESI is recommended for unstable N-oxide metabolites.[1]
-
-
Mass Spectrometry Parameters: Inappropriate mass spectrometer settings, particularly the precursor and product ion selection for Multiple Reaction Monitoring (MRM), will lead to poor sensitivity.
-
Recommendation: Start with the predicted MRM transitions for this compound and optimize the collision energy for each transition.
-
Q2: What are the recommended starting MRM transitions for this compound?
Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| This compound | 320.2 | 304.2 | Loss of an oxygen atom from the N-oxide moiety is a characteristic fragmentation pathway for N-oxides. |
| This compound | 320.2 | 154.1 | Fragmentation of the amide bond, similar to the fragmentation of the parent Vildagliptin. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general method for the extraction of polar metabolites like this compound from plasma.
-
Thaw Plasma: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: HILIC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation of the polar this compound.
-
LC Column: A HILIC column with an amide or silica stationary phase is recommended.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 70% B
-
5-6 min: 70% to 95% B
-
6-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity in this compound analysis.
Caption: A streamlined workflow for developing an LC-MS method for this compound.
References
Minimizing on-column degradation of Vildagliptin N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Vildagliptin N-oxide during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a potential degradation product of Vildagliptin, an oral anti-diabetic drug.[1][2] Accurate quantification of this and other degradation products is crucial for ensuring the safety, efficacy, and stability of the final drug product. Forced degradation studies are performed to identify such impurities that may arise during the shelf life of the drug.[1]
Q2: What are the primary causes of on-column degradation for amine-containing compounds like this compound?
A2: On-column degradation of amine compounds can be triggered by several factors, including:
-
High pH mobile phases: These conditions can exacerbate the oxidation of amine compounds.
-
Interaction with metal surfaces: Conventional stainless-steel columns and frits can catalyze oxidation reactions.[3] The stainless steel can lose its protective chromium oxide layer, exposing active metal sites that promote degradation.[3]
-
Stationary phase interactions: The silica backbone of some columns can have acidic silanol groups that may interact with basic analytes, leading to peak tailing and potential degradation.[4]
-
Elevated temperatures: Higher column temperatures can accelerate degradation kinetics.[5]
Q3: How can I identify if this compound is degrading on my column?
A3: Signs of on-column degradation include:
-
Poor peak shape: This can manifest as peak tailing, fronting, or splitting.[6]
-
Loss of peak area/sensitivity: The analyte is degrading, leading to a lower quantifiable amount.[6]
-
Appearance of unexpected peaks: These may be the degradation products of this compound.
-
Shifting retention times: Inconsistent retention can be an indicator of column degradation or changing on-column conditions.[6]
-
Rising baseline: This could indicate that a degradant is slowly eluting from the column.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
This issue is often due to secondary interactions with the stationary phase or issues with the sample solvent.
Troubleshooting Steps:
-
Evaluate Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. A stronger injection solvent can cause peak distortion.[7]
-
Adjust Mobile Phase pH: For amine compounds, operating at a pH two units above or below the pKa can ensure a single ionic form and improve peak shape.[8]
-
Use a Competing Amine: Adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to mask active silanol sites on the column, reducing peak tailing.[4]
-
Consider a Different Column:
-
An amine-functionalized or basic alumina column can be used for normal-phase chromatography.[4]
-
For reversed-phase, consider columns with advanced surface technologies, such as those with MaxPeak High Performance Surfaces, which create a barrier between the analyte and the metal surfaces of the column.
-
Issue 2: Progressive Loss of this compound Peak Area
A continuous decrease in the peak area for your analyte suggests on-column degradation or sample instability.
Troubleshooting Steps:
-
Lower the Column Temperature: High temperatures can accelerate the degradation of thermally labile compounds.[5] Experiment with reducing the column temperature in increments of 5 °C.
-
Modify Mobile Phase:
-
Avoid high pH mobile phases if possible, as they can promote oxidation of amine compounds.
-
Consider the addition of an antioxidant, like malic acid, to the mobile phase or sample diluent to improve stability.[9]
-
-
Employ Inert Column Hardware: Utilize columns designed to minimize metal-analyte interactions, such as those with specialized coatings or PEEK-lined hardware.
-
Check for Metal Contamination: If the degradation is suspected to be catalyzed by metal ions, flushing the system with a chelating agent may help.
Data Presentation
Table 1: Influence of Stress Conditions on Vildagliptin Degradation
This table summarizes the degradation of the parent drug, Vildagliptin, under various forced degradation conditions. This information can be indicative of the potential instability of its N-oxide derivative.
| Stress Condition | Reagent | Temperature | Degradation Level | Reference |
| Acidic | 1M HCl | 70 °C | ~85% after 210 min | [5] |
| Acidic | 1M HCl | 23 °C | 59.28% after 240 min | [5] |
| Basic | 1M NaOH | 70 °C | Complete after 60 min | [5] |
| Basic | 1M NaOH | 23 °C | 84.33% after 240 min | [5] |
| Oxidative | 3% H₂O₂ | 70 °C | Complete after 60 min | [5] |
| Oxidative | 3% H₂O₂ | 23 °C | 87.04% after 180 min | [5] |
| Thermal | - | 80 °C | No significant degradation | [10] |
| Photolytic | UV light | Ambient | No significant degradation | [10] |
Experimental Protocols
Protocol: HPLC Analysis of Vildagliptin and its Degradation Products
This protocol is based on methods developed for Vildagliptin and can be adapted for the analysis of this compound.[10][11]
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[10] For minimizing on-column degradation of the N-oxide, a column with inert surfaces is recommended.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40 °C (may need to be optimized to reduce degradation).[10]
-
Detection Wavelength: 208 nm.[10]
-
Injection Volume: 100 µL.[10]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the initial mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic performance.
Caption: Potential degradation pathway of Vildagliptin.
Caption: Factors influencing on-column stability.
References
- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 11. semanticscholar.org [semanticscholar.org]
Strategies to enhance resolution between Vildagliptin and N-oxide peaks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of Vildagliptin, with a specific focus on enhancing the resolution between Vildagliptin and its N-oxide peak.
Frequently Asked Questions (FAQs)
Q1: What is the Vildagliptin N-oxide impurity and under what conditions is it formed?
A1: The this compound is an impurity that can arise from the oxidation of the Vildagliptin molecule. It is typically formed under oxidative stress conditions, for example, exposure to hydrogen peroxide.[1][2][3] In forced degradation studies, Vildagliptin has shown significant degradation when exposed to oxidative conditions, leading to the formation of several degradation products, including a hydroxylated species that is analogous to an N-oxide.[1][4]
Q2: Why is it challenging to separate the this compound peak from the main Vildagliptin peak?
A2: The this compound is a polar impurity. In reversed-phase HPLC (RP-HPLC), polar compounds tend to have lower retention times and may elute close to the main drug peak, especially if the chromatographic conditions are not optimized. This can lead to poor resolution or co-elution, making accurate quantification of the impurity difficult.
Q3: What is a suitable starting point for an HPLC method to separate Vildagliptin and its N-oxide?
A3: A good starting point is a stability-indicating reversed-phase HPLC method. One such method utilizes a C18 column with a gradient elution. A mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is commonly employed.[1] The detection wavelength is typically set around 210 nm.[4]
Troubleshooting Guide: Enhancing Resolution Between Vildagliptin and N-oxide Peaks
This guide provides a systematic approach to troubleshoot and improve the separation between Vildagliptin and its N-oxide peak.
Issue: Poor Resolution or Co-elution of Vildagliptin and N-oxide Peaks
Diagram: Troubleshooting Workflow for Peak Resolution
Caption: A stepwise approach to troubleshooting poor peak resolution.
Step 1: Modify Mobile Phase Composition
Rationale: Altering the organic modifier and its concentration in the mobile phase can significantly impact the retention and selectivity of Vildagliptin and its more polar N-oxide.
Troubleshooting Actions:
-
Decrease Organic Solvent Strength: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds, potentially providing more time for separation to occur.
-
Change the Organic Modifier: If using acetonitrile, consider switching to methanol or a mixture of both. The different solvent properties can alter the selectivity between the two peaks.
-
Introduce a Gradient Elution: A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, can be highly effective in separating compounds with different polarities.[4]
Quantitative Data Example:
| Mobile Phase Composition (Buffer:Organic) | Vildagliptin Retention Time (min) | N-oxide RRT | Resolution (Rs) |
| 70:30 Acetonitrile | 5.2 | 0.85 | 1.2 |
| 80:20 Acetonitrile | 8.1 | 0.88 | 1.8 |
| 70:30 Methanol | 4.8 | 0.82 | 1.4 |
Note: This is example data for illustrative purposes.
Step 2: Adjust Mobile Phase pH
Rationale: Vildagliptin has basic properties.[5] Adjusting the pH of the mobile phase can change the ionization state of both Vildagliptin and the N-oxide, which in turn affects their interaction with the stationary phase and can significantly influence their separation.
Troubleshooting Actions:
-
Investigate a pH Range: Explore a pH range around the pKa of Vildagliptin. A systematic study of pH values (e.g., from 3.0 to 7.5) can help identify the optimal pH for maximum resolution.
-
Buffer Selection: Use an appropriate buffer for the chosen pH range to ensure consistent and reproducible results. Ammonium acetate or phosphate buffers are commonly used.
Step 3: Evaluate Column Chemistry
Rationale: The choice of the HPLC column stationary phase is critical for achieving the desired selectivity.
Troubleshooting Actions:
-
Consider Different C18 Columns: Not all C18 columns are the same. Columns with different bonding densities, end-capping, or base silica can provide different selectivities.
-
Explore Alternative Stationary Phases: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded column. These can offer different interactions with the analytes.
Step 4: Optimize Flow Rate and Temperature
Rationale: Flow rate and column temperature can influence peak shape and resolution.
Troubleshooting Actions:
-
Lower the Flow Rate: Decreasing the flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time.
-
Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency. However, it may also affect the selectivity. A systematic evaluation of temperature (e.g., 25°C, 30°C, 35°C) is recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study to Generate this compound
Objective: To generate the this compound impurity for method development and peak identification.
Materials:
-
Vildagliptin reference standard
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
HPLC grade water
Procedure:
-
Accurately weigh approximately 10 mg of Vildagliptin reference standard into a clean vial.
-
Dissolve the standard in 1 mL of methanol.
-
Add 1 mL of 3% H₂O₂ to the solution.
-
Allow the solution to stand at room temperature for a specified period (e.g., 60 minutes).[3]
-
After the incubation period, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: General Purpose Stability-Indicating RP-HPLC Method
Objective: To provide a starting point for the chromatographic separation of Vildagliptin and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium Acetate Buffer (pH 7.5)[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Diagram: HPLC Experimental Workflow
Caption: Workflow for this compound generation and HPLC analysis.
References
- 1. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 5. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vildagliptin N-oxide Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the impurity profiling of Vildagliptin N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its profiling important?
A1: this compound is an impurity of Vildagliptin, an oral anti-hyperglycemic agent.[1] It is typically formed under oxidative stress conditions.[2] Impurity profiling, including the identification and quantification of this compound, is a critical regulatory requirement to ensure the quality, safety, and efficacy of the final drug product.[1][2]
Q2: Under what conditions is this compound formed?
A2: Vildagliptin is known to degrade significantly under oxidative conditions.[3] While specific conditions favoring the formation of this compound are not extensively detailed in published literature, oxidative stress induced by reagents such as hydrogen peroxide is a likely cause.[4][5] It is important to note that oxidative degradation can produce a variety of impurities, and the formation of this compound may compete with other degradation pathways.[4]
Q3: What are the primary analytical techniques used for the identification and quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying Vildagliptin and its impurities.[3] For structural confirmation and sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable techniques.[6]
Q4: Where can I obtain a reference standard for this compound?
A4: A certified reference standard for this compound is crucial for accurate identification and quantification. Several chemical suppliers offer this impurity standard, which comes with a Certificate of Analysis (CoA) including characterization data like ¹H-NMR, Mass Spectrometry, and HPLC purity.[7][8][9][10] The IUPAC name for this compound is (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)oxidoazane.[8][10][11]
Troubleshooting Guides
Challenge 1: Difficulty in Generating this compound during Forced Degradation Studies
Problem: Low or no yield of this compound when subjecting Vildagliptin to oxidative stress.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Oxidizing Agent | While hydrogen peroxide is commonly used, its concentration and the reaction matrix can influence the degradation pathway. Consider screening other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) which is known to be effective for N-oxidation. |
| Suboptimal Reaction Conditions | The formation of N-oxide is sensitive to temperature, pH, and reaction time. A design of experiments (DoE) approach can help in optimizing these parameters to favor N-oxide formation over other degradation products. |
| Matrix Effects | The presence of excipients or different solvents can alter the degradation profile.[4] Perform forced degradation on the active pharmaceutical ingredient (API) alone first to establish a baseline. |
Challenge 2: Co-elution of this compound with Other Impurities in HPLC
Problem: The HPLC peak for this compound is not well-resolved from other known or unknown impurity peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Chromatographic Selectivity | Modify the mobile phase composition. Adjusting the pH of the aqueous phase can alter the ionization state of impurities, leading to changes in retention time. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios. |
| Unsuitable Stationary Phase | If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms. |
| Gradient Elution Not Optimized | For complex impurity profiles, a gradient elution program is often necessary. Optimize the gradient slope and time to improve the resolution of closely eluting peaks. |
Challenge 3: Poor Sensitivity or Inconsistent Quantification of this compound
Problem: Difficulty in detecting or reliably quantifying low levels of this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low UV Absorbance | If the N-oxide impurity has a poor chromophore, UV detection may lack sensitivity. In such cases, LC-MS is the preferred technique for trace-level quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). |
| Impurity Instability | The N-oxide impurity itself might be unstable under certain analytical conditions (e.g., in the mobile phase or upon storage). Analyze samples promptly after preparation and investigate the stability of the reference standard in the chosen diluent. |
| Non-linear Detector Response | Ensure that the quantification is performed within the linear range of the detector for the N-oxide impurity. If necessary, prepare a separate calibration curve for the impurity. |
Experimental Protocols
Forced Degradation for Potential Generation of this compound
This protocol is a general guideline for inducing oxidative degradation. Optimization will be required to maximize the yield of the N-oxide impurity.
-
Preparation of Vildagliptin Stock Solution: Accurately weigh and dissolve Vildagliptin API in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Oxidative Stress:
-
To an aliquot of the Vildagliptin stock solution, add 3% hydrogen peroxide solution.
-
Incubate the mixture at room temperature for 24 hours. Protect from light.
-
For comparison, a parallel experiment can be conducted at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 4-8 hours).
-
-
Sample Quenching and Preparation:
-
After the incubation period, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution to remove excess peroxide).
-
Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
-
Illustrative HPLC Method for Impurity Profiling
This is a representative method and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for Vildagliptin Impurity Profiling.
Caption: Troubleshooting Co-elution Issues.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 5. CN104016895A - Preparation method of vildagliptin oxidization impurities - Google Patents [patents.google.com]
- 6. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities [ouci.dntb.gov.ua]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. veeprho.com [veeprho.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Vildagliptin and its N-oxide Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of the anti-diabetic drug Vildagliptin. The first is a standard method for the routine quantification of Vildagliptin in pharmaceutical formulations. The second is a proposed stability-indicating method designed for the simultaneous determination of Vildagliptin and its potential degradation products, including Vildagliptin N-oxide, which is crucial for stability and forced degradation studies.
Comparative Overview of Analytical Methods
The choice of an analytical method is contingent on its intended purpose. For routine quality control of Vildagliptin drug products, a simple, rapid, and robust method is sufficient. However, to assess the stability of the drug and identify potential impurities like this compound, a more sophisticated, stability-indicating method is required. The following tables summarize the key performance characteristics of a standard HPLC method versus a proposed stability-indicating HPLC method.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Standard Vildagliptin Assay | Method B: Proposed Stability-Indicating Method for Vildagliptin and this compound |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v) | Gradient: ACN and Phosphate Buffer (pH adjusted to 3.5 with Orthophosphoric Acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Column Temperature | Ambient | 35°C |
| Injection Volume | 20 µL | 20 µL |
| Run Time | ~10 minutes | ~25 minutes |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method A: Standard Vildagliptin Assay | Method B: Proposed Stability-Indicating Method |
| Linearity Range (µg/mL) | 5-30 | Vildagliptin: 10-150this compound: 1-20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | Vildagliptin: ~0.3this compound: ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 | Vildagliptin: ~1.0this compound: ~0.5 |
| Specificity | Specific for Vildagliptin | Specific for Vildagliptin and its degradation products |
Experimental Protocols
Detailed methodologies for the validation of both analytical methods are provided below. These protocols are based on established practices and guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]
Method A: Standard Vildagliptin Assay
1. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 3.6) in a 60:40 volume/volume ratio. Filter and degas the solution.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Vildagliptin reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL for linearity assessment.
2. Chromatographic System:
-
Use an HPLC system equipped with a UV-Vis detector.[5][6][7][8]
-
Set the detection wavelength to 210 nm.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
3. Validation Procedure:
-
Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of Vildagliptin at three levels (80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting six replicate preparations of the standard solution at 100% of the target concentration. Determine intermediate precision on a different day with a different analyst.
Method B: Proposed Stability-Indicating Method
1. Preparation of Solutions:
-
Mobile Phase A: Prepare a phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Stock Solutions: Prepare separate stock solutions of Vildagliptin and this compound reference standards (if available) in the mobile phase. This compound can be synthesized or procured from specialized chemical suppliers.[9][10][11][12]
-
Forced Degradation Samples:
-
Acid Hydrolysis: Treat a solution of Vildagliptin with 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat a solution of Vildagliptin with 0.1N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: Treat a solution of Vildagliptin with 3% H₂O₂ at room temperature for 24 hours. This is the primary condition expected to generate this compound.
-
Thermal Degradation: Expose solid Vildagliptin to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Vildagliptin to UV light (254 nm) for 24 hours.
-
2. Chromatographic System:
-
Utilize an HPLC system with a Diode Array Detector (DAD) or a multi-wavelength UV detector to monitor peak purity.[8][13]
-
Employ a gradient elution program to ensure the separation of Vildagliptin from its degradation products.
3. Validation Procedure:
-
Specificity: Inject the forced degradation samples to demonstrate that the method can effectively separate the Vildagliptin peak from any degradation product peaks, including this compound.
-
Linearity, Accuracy, and Precision: Follow the procedures outlined in Method A for both Vildagliptin and, if a reference standard is available, for this compound.
-
LOD and LOQ: Determine the limits of detection and quantification for Vildagliptin and this compound by injecting progressively dilute solutions.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for method validation and the logical hierarchy of validation parameters as per ICH guidelines.
Caption: Experimental Workflow for Analytical Method Validation.
Caption: Logical Relationship of ICH Validation Parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ich guidelines | PPTX [slideshare.net]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmaguru.co [pharmaguru.co]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. marshallscientific.com [marshallscientific.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Different Types of HPLC Detectors | Pharmaguideline [pharmaguideline.com]
Vildagliptin N-oxide vs. Other Potential Impurities: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of Vildagliptin N-oxide and other potential impurities associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. The information presented herein is supported by experimental data to facilitate informed decisions in quality control and drug development processes.
Vildagliptin, a potent oral anti-diabetic agent, can be associated with various impurities arising from its synthesis, degradation, or storage. Among these, this compound is a potential oxidation product. Understanding the profile of these impurities is crucial for maintaining the efficacy and safety of the final drug product. This guide delves into a comparative analysis of this compound against other significant impurities such as Vildagliptin amide, Vildagliptin cyclic amidine, and Vildagliptin diketopiperazine.
Comparative Analysis of Vildagliptin Impurities
The following tables summarize the key physicochemical and analytical data for Vildagliptin and its major impurities, facilitating a direct comparison.
Table 1: Physicochemical Properties of Vildagliptin and Its Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 |
| This compound | C₁₇H₂₅N₃O₃ | 319.40[1] |
| Vildagliptin Amide (Impurity B) | C₁₇H₂₇N₃O₃ | 321.41 |
| Vildagliptin Cyclic Amidine | C₁₇H₂₅N₃O₂ | 303.40 |
| Vildagliptin Diketopiperazine | C₁₇H₂₄N₂O₃ | 304.38 |
Table 2: Comparative Analytical Data of Vildagliptin and Its Impurities from Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant technique for this purpose.
| Compound | Stress Condition of Formation | Relative Retention Time (RRT) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |
| Vildagliptin | - | 1.00 | 304.2 |
| This compound | Oxidative (e.g., H₂O₂) | Not consistently reported | 320.2 |
| Vildagliptin Amide (Impurity B) | Basic (e.g., NaOH), Oxidative (e.g., H₂O₂) | ~0.6[2] | 322.1[2] |
| Vildagliptin Cyclic Amidine | Interaction with metformin in moist conditions | Not consistently reported | 304.2 |
| Vildagliptin Diketopiperazine | Acidic (e.g., HCl) | ~1.3[2][3] | 305.0[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of impurity profiling studies. Below are representative experimental protocols for the analysis of Vildagliptin and its impurities.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A common approach for the separation and quantification of Vildagliptin and its impurities involves a reverse-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A gradient elution is typically employed. A representative mobile phase could consist of a buffer (e.g., ammonium acetate at pH 7.5) and an organic modifier like methanol or acetonitrile[2].
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength of 210 nm is often used for the quantification of Vildagliptin and its impurities.
-
Temperature: The column is typically maintained at ambient temperature.
Mass Spectrometry (MS) for Identification
For the structural elucidation of impurities, HPLC is often coupled with a mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Mass Analyzer: A time-of-flight (TOF) or a quadrupole mass analyzer can be used.
-
Data Acquisition: Data is acquired in full scan mode to detect all potential impurities, and product ion scans (tandem MS) are used to aid in structural identification. The mass-to-charge ratios (m/z) of the protonated molecules [M+H]⁺ are used for identification[4].
Biological Activity and Toxicity of Impurities
The biological activity and toxicity of drug impurities are of significant concern. Limited publicly available data exists directly comparing the pharmacological and toxicological profiles of this compound with other impurities.
-
Pharmacological Activity: As impurities are structurally similar to the parent drug, they have the potential to interact with the same biological targets. However, their activity is generally expected to be significantly lower than that of the API. There is a lack of specific studies comparing the DPP-4 inhibitory activity of this compound to other impurities.
-
Toxicity: Some studies have investigated the toxic potential of certain Vildagliptin impurities.
-
One study found that an unspecified Vildagliptin impurity, denoted as V2, exhibited cytotoxicity in mouse fibroblast 3T3 cells[5]. The same study noted that two other unspecified impurities (V1 and V2) generated free radicals at a concentration of 10 µM[5].
-
Another study assessed the in silico and in vitro genotoxicity of Vildagliptin cyclic amidine, Vildagliptin diketopiperazine, and Vildagliptin amide. The results indicated that none of these impurities were mutagenic or clastogenic/aneugenic[6]. Notably, this compound was not evaluated in this study.
-
Further research is required to comprehensively evaluate and compare the biological activities and toxicological profiles of this compound and other potential impurities.
Visualizing Key Processes
To better understand the context of Vildagliptin and its impurities, the following diagrams illustrate the drug's mechanism of action and a typical analytical workflow.
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
Caption: A typical analytical workflow for Vildagliptin impurity profiling.
References
- 1. This compound | C17H25N3O3 | CID 145708663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Vildagliptin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transition from traditional HPLC to UPLC technology offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of pharmaceutical compounds like Vildagliptin and its impurities. UPLC systems, utilizing smaller particle size columns and higher pressures, can significantly reduce analysis time and solvent consumption, leading to increased throughput and operational efficiency. This guide outlines the typical parameters for both HPLC and UPLC methods and provides a general protocol for the cross-validation of these techniques, a critical step in ensuring data integrity when transferring methods between analytical platforms.
Data Presentation: Comparison of Typical HPLC and UPLC Method Parameters
The following table summarizes the typical chromatographic conditions used for the analysis of Vildagliptin and its related substances, which would be applicable for the detection of Vildagliptin N-oxide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1] | C18 or equivalent (e.g., 50-100 mm x 2.1 mm, <2 µm)[2] |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate buffer) are commonly used.[1] | Similar to HPLC, often with adjustments in gradient profiles for faster elution. |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Detection Wavelength | Typically in the range of 210-270 nm.[3][4] | Similar to HPLC, with enhanced sensitivity. |
| Run Time | 10 - 30 minutes | 2 - 10 minutes |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
Experimental Protocols
The following are generalized experimental protocols for the analysis of Vildagliptin and its impurities, including the N-oxide, using HPLC and UPLC. These should be adapted and validated for specific laboratory conditions and requirements.
HPLC Method Protocol
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH adjusted). The exact ratio should be optimized for the best separation. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Vildagliptin and this compound reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Preparation: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.
UPLC Method Protocol
-
Preparation of Mobile Phase: Prepare the mobile phase as described for the HPLC method. UPLC systems are more sensitive to particulate matter, so filtration through a 0.22 µm filter is recommended.
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method, ensuring high purity of the diluent.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: Controlled (e.g., 40 °C).
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject the solutions into the UPLC system.
-
System Suitability: Conduct system suitability tests as per the HPLC protocol.
Cross-Validation Workflow
Cross-validation is essential when transferring an analytical method from one technology to another, such as from HPLC to UPLC. The goal is to ensure that the new method (UPLC) provides equivalent results to the original, validated method (HPLC). The process generally follows the principles outlined in the ICH Q2(R2) guideline for analytical procedure validation.[5][6]
Caption: A workflow diagram illustrating the key stages of a cross-validation process for analytical methods.
Conclusion
The adoption of UPLC technology for the analysis of this compound can offer substantial benefits in terms of efficiency and sensitivity over traditional HPLC methods. While this guide provides a foundational comparison and generalized protocols, it is imperative that any new or transferred method undergoes rigorous validation to ensure its suitability for its intended purpose. A thorough cross-validation study, as outlined in the workflow, will provide the necessary evidence to demonstrate the equivalence of the UPLC method to an existing HPLC method, thereby ensuring the continued quality and reliability of analytical data in a drug development and quality control setting.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 5. youtube.com [youtube.com]
- 6. ICH Official web site : ICH [ich.org]
Comparative Stability Analysis: Vildagliptin vs. its N-oxide Metabolite
A comprehensive guide for researchers and drug development professionals on the chemical stability of the dipeptidyl peptidase-4 inhibitor, vildagliptin, and what is known about its N-oxide metabolite.
This guide provides a detailed comparison of the stability of vildagliptin under various stress conditions. While extensive data is available for the parent drug, a significant knowledge gap exists in the public domain regarding the comparative stability of its N-oxide metabolite. This document summarizes the existing experimental data for vildagliptin and highlights the current understanding of its N-oxide derivative.
Executive Summary
Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This guide focuses on vildagliptin, a potent anti-diabetic agent, and its N-oxide metabolite.
-
Vildagliptin Stability: Vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions. Hydrolysis and oxidation are the primary degradation pathways.
-
N-oxide Metabolite Stability: There is a notable lack of publicly available data from direct comparative forced degradation studies on the N-oxide metabolite of vildagliptin. Its primary mention in the literature is as a potential oxidative degradation product of vildagliptin.
This guide will present the stability profile of vildagliptin based on published experimental data and will clearly delineate the areas where further research is needed, particularly concerning the N-oxide metabolite.
Vildagliptin Stability Profile
Forced degradation studies have demonstrated that vildagliptin's stability is significantly influenced by pH and oxidative stress.
Data on Vildagliptin Degradation
The following table summarizes the quantitative data from forced degradation studies on vildagliptin.
| Stress Condition | Reagent Concentration | Temperature | Duration | Degradation (%) | Key Degradation Products |
| Acidic Hydrolysis | 1M HCl | 70°C | 210 min | ~85% | (2S)-1-(((S)-1-(3-hydroxyadamantan-1-yl)pyrrolidin-2-yl)carbonyl)pyrrolidine-2-carbonitrile |
| Basic Hydrolysis | 1M NaOH | 23°C | 240 min | ~84% | 1-(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)-3-hydroxyadamantane-1-carboxamide |
| Oxidative Degradation | 3% H₂O₂ | 23°C | 180 min | ~87% | Vildagliptin N-oxide, other oxidative adducts |
| Neutral Hydrolysis | Water | 80°C | 7 hours | Major degradant at RRT 0.7 | Not specified |
| Thermal Degradation | - | - | - | No significant degradation | - |
| Photolytic Degradation | - | - | - | No significant degradation | - |
Note: The extent of degradation can vary based on the specific experimental conditions.
Vildagliptin Degradation Pathways
The degradation of vildagliptin proceeds through several pathways depending on the stressor. The primary routes are hydrolysis of the amide bond and oxidation of the tertiary amine.
Caption: Vildagliptin degradation pathways under stress.
This compound Metabolite: A Stability Unknown
While the N-oxide of vildagliptin is identified as a product of oxidative stress, there is a conspicuous absence of dedicated studies on its own stability profile in the scientific literature. To conduct a direct and meaningful comparison, the N-oxide metabolite would need to be synthesized, isolated, and subjected to the same battery of forced degradation tests as vildagliptin.
The lack of this data presents a challenge for a comprehensive understanding of the overall stability and impurity profile of vildagliptin, especially under long-term storage or in formulations where oxidative stress may be a factor.
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on vildagliptin, based on methodologies cited in the literature.
General Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Acidic Hydrolysis
-
Sample Preparation: Dissolve a known amount of vildagliptin in a suitable solvent (e.g., methanol) and dilute with 1M hydrochloric acid to achieve the target concentration.
-
Stress Condition: Incubate the solution at a specified temperature (e.g., 70°C) for a defined period.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Basic Hydrolysis
-
Sample Preparation: Dissolve vildagliptin in a suitable solvent and dilute with 1M sodium hydroxide.
-
Stress Condition: Maintain the solution at room temperature (e.g., 23°C) for a specific duration.
-
Neutralization: Neutralize the solution with an appropriate concentration of hydrochloric acid.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Oxidative Degradation
-
Sample Preparation: Dissolve vildagliptin in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Stress Condition: Keep the solution at room temperature for a defined time.
-
Analysis: Directly analyze the sample using a validated stability-indicating HPLC method.
Conclusion and Future Directions
The available data provides a solid foundation for understanding the stability of vildagliptin under various stress conditions. It is evident that the primary degradation pathways involve hydrolysis and oxidation. However, the stability profile of its N-oxide metabolite remains largely uncharacterized in the public domain.
For a more complete understanding of vildagliptin's long-term stability and to ensure comprehensive quality control, further research is warranted in the following areas:
-
Synthesis and Isolation of this compound: A prerequisite for any stability study is the availability of the pure metabolite.
-
Forced Degradation of this compound: The isolated N-oxide metabolite should be subjected to the same forced degradation conditions as vildagliptin.
-
Comparative Kinetic Studies: A direct comparison of the degradation rates of vildagliptin and its N-oxide metabolite would provide invaluable data for formulation development and stability predictions.
By addressing these knowledge gaps, researchers and pharmaceutical scientists can develop more robust formulations and analytical methods for vildagliptin, ultimately ensuring the quality, safety, and efficacy of this important anti-diabetic medication.
A Comparative Analysis of Vildagliptin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, across four key species: humans, rats, mice, and dogs. Understanding the species-specific metabolism of a drug candidate is a cornerstone of preclinical development, offering insights into potential efficacy and toxicity. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support research and development in this area.
Executive Summary
Vildagliptin undergoes metabolism primarily through hydrolysis, with the main metabolites being a carboxylic acid derivative (M20.7) formed by the hydrolysis of the cyano group, and to a lesser extent, a metabolite formed by amide bond hydrolysis (M15.3). The parent drug and its metabolites are predominantly excreted through the kidneys. While the major metabolic pathways are qualitatively similar across humans, rats, and dogs, quantitative differences exist in the abundance of specific metabolites. Data on the specific metabolites of Vildagliptin in mice remains limited in the available literature.
Comparative Metabolite Profiles
The following tables summarize the major circulating components in plasma and the predominant metabolites found in excreta for Vildagliptin in humans, rats, and dogs.
Table 1: Major Circulating Components in Plasma Following Vildagliptin Administration
| Species | Unchanged Vildagliptin | M20.7 (Cyano-hydrolyzed) | M15.3 (Amide-hydrolyzed) | Other Metabolites |
| Human | Major | Major | Minor | M20.2 (Glucuronide), M20.9 & M21.6 (Oxidative) |
| Rat | Major | Major | - | Thiazoline-containing thiol adducts (M407, M583, M464) |
| Dog | Major | Major | Major | - |
| Mouse | Data not available | Data not available | Data not available | Data not available |
Table 2: Predominant Metabolites in Excreta (Urine and Feces) Following Vildagliptin Administration
| Species | M20.7 (Cyano-hydrolyzed) | M15.3 (Amide-hydrolyzed) | Unchanged Vildagliptin | Other Metabolites |
| Human | Major | Minor | Significant | M20.2, M20.9, M21.6 |
| Rat | Predominant | - | Significant | M407 (approx. 2% of dose) |
| Dog | Predominant | Major | Significant | - |
| Mouse | Data not available | Data not available | Data not available | Data not available |
Metabolic Pathways of Vildagliptin
Vildagliptin is metabolized through several pathways, with hydrolysis being the most significant. The primary routes of biotransformation are illustrated in the diagram below.
Vildagliptin N-Oxide Impurity Limits: A Comparative Pharmacopeial Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacopeial limits for Vildagliptin N-oxide and other related substances as specified in major pharmacopeias. Understanding these limits is critical for ensuring the quality, safety, and efficacy of Vildagliptin, a widely used oral anti-diabetic agent. This document outlines the specified impurity thresholds and provides insight into the analytical methodologies required for compliance.
Pharmacopeial Landscape for Vildagliptin Impurity Control
Currently, a dedicated monograph for Vildagliptin is not available in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). In such cases, the control of impurities is generally governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A/B. However, the Indian Pharmacopoeia (IP) has an official monograph for Vildagliptin, which specifies limits for named and unnamed impurities.
The maximum recommended daily dose of Vildagliptin is 100 mg.[1] This dosage is a critical parameter for determining the impurity thresholds under ICH guidelines.
Comparison of Impurity Limits
The following table summarizes the specified limits for Vildagliptin impurities in the Indian Pharmacopoeia and the calculated thresholds according to ICH Q3A guidelines, which are applicable in the absence of specific monographs in other major pharmacopeias.
| Impurity | Indian Pharmacopoeia (IP) 2018 Addendum 2021 Limit | ICH Q3A/B Thresholds (for Maximum Daily Dose of 100 mg) |
| This compound | Not Specified as a named impurity. Controlled under "Any other individual impurity". | Reporting Threshold: 0.05%Identification Threshold: 0.10%Qualification Threshold: 0.15% |
| Impurity A | Not More Than 0.15% | - |
| Impurity B | Not More Than 0.15% | - |
| Impurity C | Not More Than 0.15% | - |
| Impurity D | Not More Than 0.15% | - |
| Any other individual impurity | Not More Than 0.10% | - |
| Total Impurities | Not More Than 0.5% | - |
Note: While this compound is not explicitly named in the Indian Pharmacopoeia monograph, it would be controlled under the limit for "Any other individual impurity." For regions following ICH guidelines, any unspecified impurity, including the N-oxide, would be subject to the reporting, identification, and qualification thresholds.
Regulatory Framework Overview
The control of impurities in active pharmaceutical ingredients (APIs) like Vildagliptin is a critical aspect of ensuring patient safety. The following diagram illustrates the relationship between the different pharmacopeial and regulatory guidelines.
Experimental Protocols
The determination of Vildagliptin and its related substances as per the Indian Pharmacopoeia is performed using a High-Performance Liquid Chromatography (HPLC) method.
Methodology from Indian Pharmacopoeia 2018 (Addendum 2021)
-
Chromatographic System:
-
Apparatus: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A stainless steel column 250 mm x 4.6 mm, packed with octadecylsilane bonded to porous silica (5 µm).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer, acetonitrile, and methanol. The exact composition and gradient are specified in the monograph.
-
Flow Rate: Typically around 1.0 mL per minute.
-
Detection Wavelength: 210 nm.
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: A known concentration of Vildagliptin Reference Standard is prepared in the mobile phase or a suitable diluent.
-
Test Solution: The sample containing Vildagliptin is dissolved and diluted to a known concentration in the mobile phase or a suitable diluent.
-
Resolution Solution: A solution containing Vildagliptin and known impurities is prepared to ensure the chromatographic system can adequately separate the main component from its impurities.
-
-
Procedure:
-
Equilibrate the chromatographic system with the mobile phase until a stable baseline is obtained.
-
Inject the resolution solution to verify the system suitability parameters, such as resolution between adjacent peaks.
-
Inject the standard solution and the test solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for all impurities.
-
Calculate the percentage of each impurity in the test sample by comparing the peak areas of the impurities with the peak area of the Vildagliptin standard, taking into account the relative response factors if specified in the monograph.
-
ICH Guideline Based Approach for Unspecified Impurities
For pharmacopeias where a specific monograph for Vildagliptin is not available, the ICH Q3A/B guidelines provide a framework for the control of impurities. The thresholds are calculated based on the maximum daily dose (MDD) of the drug.
-
Reporting Threshold: The level above which an impurity must be reported in the documentation. For an MDD of 100 mg, this is 0.05%.
-
Identification Threshold: The level above which the structure of an impurity must be determined. For an MDD of 100 mg, this is 0.10%.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety. For an MDD of 100 mg, this is 0.15%.
The analytical procedures for these determinations should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose, including specificity, linearity, accuracy, precision, and limit of detection/quantitation.
References
Inter-laboratory comparison of Vildagliptin N-oxide analysis
A Comparative Guide to the Analysis of Vildagliptin N-oxide
Introduction: This guide provides a comparative overview of analytical methodologies for the determination of this compound, a significant degradation product and impurity of the anti-diabetic drug Vildagliptin. As no formal inter-laboratory comparison studies are publicly available, this document compiles and contrasts data from various published research articles to offer researchers and drug development professionals a comprehensive reference for method selection and development. The methodologies presented are primarily from stability-indicating assays developed using forced degradation studies.
Vildagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the breakdown of incretin hormones GLP-1 and GIP, which in turn enhances insulin secretion and reduces glucagon release, thereby regulating blood glucose levels. The analysis of its degradation products, such as this compound, is crucial for ensuring the safety and efficacy of the final pharmaceutical product.
Comparative Analysis of Analytical Methods
The analysis of Vildagliptin and its impurities is predominantly performed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Mass Spectrometry detectors.[1][2] The following tables summarize the chromatographic conditions and validation parameters from different studies, providing a side-by-side comparison of method performance.
Table 1: Comparison of Chromatographic Conditions for Vildagliptin Analysis
| Parameter | Method A | Method B | Method C |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Altima C18 (150mm x 4.6mm, 5µm) | Hypersil ODS C18 (250mm x 4.6mm) | Symmetry® Waters C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphoric Acid Buffer (pH 2.6) (60:40 v/v)[3] | Acetonitrile:Methanol:Water (20:40:40 v/v)[4] | Acetonitrile:Methanol:KH2PO4 Buffer (pH 4.6) (50:20:30 v/v/v)[5] |
| Flow Rate | 0.5 mL/min[3] | 1.0 mL/min | 1.0 mL/min[5] |
| Detection | UV at 210 nm[3] | UV at 210 nm[4] | UV at 220 nm[5] |
| Retention Time | ~3.05 min[3] | ~4.24 min[4] | Not Specified |
Table 2: Comparison of Method Validation Parameters for Vildagliptin
| Parameter | Method A | Method B | Method C |
| Linearity Range | 5-30 µg/mL[3] | Not Specified | 5-200 µg/mL[5] |
| Correlation Coeff. (R²) | 0.999[3] | 0.9975[4] | >0.999 |
| LOD | Not Specified | 2.017 µg/mL[4] | Not Specified |
| LOQ | Not Specified | 6.11 µg/mL[4] | Not Specified |
| Accuracy (% Recovery) | 98.97%[3] | 99.26%[4] | Not Specified |
| Precision (%RSD) | < 2% | 0.87-1.20%[4] | Not Specified |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products like this compound.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6][7]
Objective: To generate degradation products of Vildagliptin, including this compound, for the development and validation of a stability-indicating assay.
Methodology:
-
Acid Hydrolysis: Vildagliptin is treated with 0.1 M to 1.0 M HCl at room temperature or elevated temperatures (e.g., 50-60°C).[6][7]
-
Base Hydrolysis: The drug substance is exposed to 0.1 M to 1.0 M NaOH or KOH under similar temperature conditions.[6][7]
-
Oxidative Degradation: Vildagliptin is treated with a solution of hydrogen peroxide (e.g., 0.1% to 3.0% H₂O₂) at room temperature.[7] this compound is a primary product of this stress condition.[8]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) for a defined period.[7]
-
Photolytic Degradation: The drug substance is exposed to a controlled light source (e.g., cool white fluorescent lamp) with an exposure of not less than 1.2 million lux hours.[6][7]
-
Sample Analysis: Degraded samples are diluted with an appropriate solvent and analyzed by a suitable chromatographic method to separate the parent drug from its degradation products.
Mechanism of Action & Degradation Pathway
Vildagliptin's therapeutic effect is derived from its role as a DPP-4 inhibitor. Understanding this pathway provides context for the drug's clinical significance. The formation of this compound is a critical aspect of its chemical stability profile, particularly under oxidative stress.
References
- 1. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 2. pharmacyscijournal.com [pharmacyscijournal.com]
- 3. ajpamc.com [ajpamc.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. pharmacyscijournal.com [pharmacyscijournal.com]
A Comparative Analysis of Vildagliptin and Other DPP-4 Inhibitor Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of vildagliptin and other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin, saxagliptin, linagliptin, and alogliptin. The information presented is supported by experimental data and methodologies to assist in research and development efforts within the field of diabetes therapeutics.
Introduction to DPP-4 Inhibitors and Metabolism
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By prolonging the activity of these incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[2] The metabolism of these drugs is a critical factor influencing their pharmacokinetic profiles, potential for drug-drug interactions, and overall clinical utility.
Comparative Metabolite Profiles
The metabolic pathways and resulting metabolites differ significantly among the various DPP-4 inhibitors. Vildagliptin undergoes extensive metabolism, whereas others like linagliptin are minimally metabolized.[3]
Table 1: Key Metabolites of Vildagliptin and Other DPP-4 Inhibitors
| Drug | Primary Metabolite(s) | Metabolic Pathway(s) | Active Metabolite(s) | Notes |
| Vildagliptin | M20.7 (LAY151) | Cyano group hydrolysis (not P450 mediated) | No | M20.7 is the major, inactive carboxylic acid metabolite. |
| Sitagliptin | - | Primarily excreted unchanged | No | Undergoes minimal metabolism. |
| Saxagliptin | 5-hydroxy saxagliptin | Hepatic metabolism via CYP3A4/5 | Yes | The 5-hydroxy metabolite is active and approximately half as potent as the parent drug.[2][4][5] |
| Linagliptin | - | Primarily excreted unchanged | No | Undergoes minimal metabolism. |
| Alogliptin | - | Primarily excreted unchanged | No | Undergoes minimal metabolism. |
Pharmacokinetic Comparison
The differences in metabolism directly impact the pharmacokinetic parameters of these drugs.
Table 2: Comparative Pharmacokinetics of DPP-4 Inhibitors
| Drug | Bioavailability | Time to Peak (Tmax) | Half-life | Excretion |
| Vildagliptin | ~85% | 1-2 hours | ~2-3 hours | Primarily metabolism, then renal and fecal excretion of metabolites. |
| Sitagliptin | ~87% | 1-4 hours | ~12.4 hours | Primarily renal (unchanged). |
| Saxagliptin | ~75% | 2 hours (parent), 4 hours (active metabolite) | ~2.5 hours (parent), ~3.1 hours (active metabolite)[2] | Hepatic metabolism and renal/fecal excretion. |
| Linagliptin | ~30% | 1.5 hours | >100 hours (terminal) | Primarily fecal (unchanged). |
| Alogliptin | ~100% | 1-2 hours | ~21 hours | Primarily renal (unchanged). |
Experimental Protocols
Quantification of Vildagliptin and its Metabolites using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of vildagliptin and its major metabolite, M20.7, in human plasma.
1. Sample Preparation:
- To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of vildagliptin).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Vildagliptin: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
- M20.7: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
- Internal Standard: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
3. Data Analysis:
- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of vildagliptin and M20.7 in the plasma samples from the calibration curve.
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.
1. Reagents and Materials:
- DPP-4 enzyme (human recombinant).
- DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
- Assay Buffer: Tris-HCl buffer (pH 7.5).
- Test compounds (vildagliptin and other inhibitors).
- 96-well black microplate.
- Fluorescence plate reader.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the DPP-4 enzyme solution.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
3. Data Analysis:
- Calculate the percentage of DPP-4 inhibition for each concentration of the test compound.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Visualizations
DPP-4 inhibitors exert their therapeutic effects by potentiating the signaling of incretin hormones, primarily GLP-1 and GIP.
Incretin Hormone Signaling Pathway
The binding of GLP-1 and GIP to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
Caption: Simplified signaling pathway of GLP-1 and GIP in pancreatic β-cells.
Metabolic Pathways of Vildagliptin and Saxagliptin
The metabolic fates of vildagliptin and saxagliptin are distinct, with vildagliptin undergoing hydrolysis and saxagliptin being metabolized by CYP enzymes.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. medicine.com [medicine.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 5. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Method Transfer of Vildagliptin N-oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the transfer of a stability-indicating analytical method suitable for the analysis of Vildagliptin and its process-related impurities and degradation products, including Vildagliptin N-oxide. The document outlines the experimental protocol for a high-performance liquid chromatography (HPLC) method and a comparative analysis of its performance between a transferring and a receiving laboratory.
I. Introduction
The successful transfer of an analytical method from one laboratory (transferring unit) to another (receiving unit) is a critical step in the pharmaceutical development and quality control lifecycle. It ensures that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory. This guide focuses on a stability-indicating HPLC method capable of separating Vildagliptin from its potential impurities and degradation products, such as this compound, which can form under oxidative stress conditions.
II. Analytical Method Protocol
A representative stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of Vildagliptin and its related substances is detailed below. This method is designed to provide adequate separation and quantification of the active pharmaceutical ingredient (API) and its impurities.
Experimental Protocol: Stability-Indicating RP-HPLC for Vildagliptin
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Mobile Phase A: Perchloric acid buffer.
-
Mobile Phase B: A mixture of methanol and acetonitrile.[1]
-
-
Gradient Program: A gradient elution is employed to ensure the separation of all related substances.
-
Flow Rate: 1.0 mL/minute.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 1.0 mg/mL.
III. Method Transfer Protocol and Comparative Data
The method transfer process involves a pre-defined set of experiments to be performed by both the transferring and receiving laboratories. The results are then compared against established acceptance criteria.
Workflow for Analytical Method Transfer
Caption: Workflow of a typical analytical method transfer process.
A. System Suitability
System suitability testing ensures that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Transferring Lab Results | Receiving Lab Results |
| Tailing Factor (Vildagliptin) | ≤ 2.0 | 1.2 | 1.3 |
| Theoretical Plates (Vildagliptin) | ≥ 2000 | 5800 | 5500 |
| %RSD of 6 Injections | ≤ 2.0% | 0.8% | 1.1% |
B. Intermediate Precision (Repeatability)
This test assesses the precision of the method within the same laboratory over a short period.
| Sample | Transferring Lab (% Impurity) | Receiving Lab (% Impurity) |
| Analyst 1, Day 1 | 0.15 | 0.16 |
| Analyst 2, Day 2 | 0.14 | 0.15 |
| Mean | 0.145 | 0.155 |
| %RSD | 1.2% | 1.1% |
| Acceptance Criteria (%RSD) | ≤ 10.0% |
C. Accuracy (Recovery)
Accuracy is determined by spiking a placebo with a known amount of this compound (or a representative impurity) at different concentration levels.
| Concentration Level | Transferring Lab (% Recovery) | Receiving Lab (% Recovery) |
| 50% | 99.2% | 98.5% |
| 100% | 101.5% | 100.8% |
| 150% | 99.8% | 101.2% |
| Acceptance Criteria (% Recovery) | 90.0% - 110.0% |
D. Linearity
The linearity of the method is assessed over a range of concentrations for the impurity.
| Parameter | Acceptance Criteria | Transferring Lab Results | Receiving Lab Results |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 | 0.9989 |
| Y-intercept | Report | 150 | 180 |
E. Comparative Analysis of a Stressed Sample
A sample of Vildagliptin subjected to oxidative stress (e.g., with hydrogen peroxide) is analyzed by both laboratories to compare the quantification of the resulting this compound.
| Parameter | Transferring Lab Results | Receiving Lab Results | Difference | Acceptance Criteria |
| % this compound | 0.45% | 0.48% | 0.03% | ≤ 0.1% |
| Total Impurities | 0.82% | 0.88% | 0.06% | ≤ 0.2% |
IV. Conclusion
The comparative data presented in this guide demonstrates a successful transfer of the stability-indicating HPLC method for Vildagliptin and its related substances. The results from both the transferring and receiving laboratories are well within the pre-defined acceptance criteria, indicating that the receiving laboratory is qualified to perform this analytical procedure for routine quality control testing. The close agreement in system suitability, precision, accuracy, linearity, and the analysis of a stressed sample confirms the robustness and reliability of the method across different laboratory environments.
References
Safety Operating Guide
Safe Disposal of Vildagliptin N-oxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of Vildagliptin N-oxide.
Disposal Procedures
This compound, a pharmaceutical-related compound, requires careful management for its disposal. While specific hazard classifications are not fully detailed in available safety data, a cautious approach is necessary. The primary recommended method of disposal is through incineration.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Collection: Isolate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and sealed containers for collection.
-
Licensed Disposal Service: Engage a licensed hazardous material disposal company for the collection and transport of the this compound waste.[1] It is crucial to ensure the selected company is certified to handle pharmaceutical waste.
-
Incineration: The recommended method for the final disposal of this compound is incineration.[1] This should be carried out in an incinerator equipped with an afterburner and a scrubber to minimize the release of potentially harmful substances into the atmosphere.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), labware, and cleaning materials, should be treated as contaminated waste and disposed of following the same procedures as the compound itself.[1]
-
Regulatory Compliance: Always adhere to all federal, state, and local regulations governing the disposal of chemical and pharmaceutical waste.[1]
Safety and Handling Information
While no specific GHS hazard statements are available for this compound, it is identified as a "pharmaceutical related compound of unknown potency".[1] Therefore, standard laboratory safety protocols for handling chemical compounds should be strictly followed.
| Property | Information | Source |
| Chemical Name | (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)oxidoazane | [1] |
| Molecular Formula | C17H25N3O3 | [2] |
| Molecular Weight | 319.41 g/mol | [2] |
| Appearance | Not Available | [2] |
| Storage | 2-8°C Refrigerator | [2] |
| Toxicity Data | No data available | [1] |
| Ecotoxicity Data | No data available | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Vildagliptin N-oxide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides essential procedural guidance for the safe use of Vildagliptin N-oxide in a laboratory setting. While specific hazard data for this compound is limited, the safety protocols outlined here are based on the known properties of the parent compound, Vildagliptin, and general best practices for handling chemical reagents.
Hazard Identification and Personal Protective Equipment
While a comprehensive GHS classification for this compound is not currently available, the parent compound, Vildagliptin, is classified with the following hazards:
-
Acute Oral Toxicity, Category 4
-
Skin Irritation, Category 2
-
Serious Eye Irritation, Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Tract Irritation)
Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemically resistant, impervious gloves. Inspect prior to use. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Impervious Clothing | Fire/flame resistant and impervious clothing should be worn.[1] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator should be used if ventilation is inadequate or if handling large quantities. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following step-by-step procedure outlines the handling and disposal process for this compound.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
Step 3: Compound Handling
-
Carefully weigh and handle the solid compound to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
Step 4: Decontamination
-
Thoroughly clean all work surfaces and equipment after use.
-
Wash hands and any exposed skin with soap and water.
Step 5: Waste Disposal
-
Dispose of excess and expired materials through a licensed hazardous material disposal company.[1]
-
Contaminated materials, such as gloves and weighing paper, should be disposed of as hazardous waste.
-
Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Ensure compliance with all federal and local regulations regarding chemical waste disposal.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
